molecular formula C17H14O4 B191118 3',4'-Dimethoxyflavone CAS No. 4143-62-8

3',4'-Dimethoxyflavone

货号: B191118
CAS 编号: 4143-62-8
分子量: 282.29 g/mol
InChI 键: ZGHORMOOTZTQFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3',4'-dimethoxyflavone is an organic molecular entity.
This compound has been reported in Primula veris and Lawsonia inermis with data available.

属性

IUPAC Name

2-(3,4-dimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHORMOOTZTQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350946
Record name 3',4'-Dimethoxyflavone
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4143-62-8
Record name 3′,4′-Dimethoxyflavone
Source CAS Common Chemistry
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Record name 3',4'-Dimethoxyflavone
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Record name 3',4'-DIMETHOXYFLAVONE
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Foundational & Exploratory

An In-depth Technical Guide on the Antioxidant Capacity of Methoxyflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antioxidant capacity of methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups. Methoxyflavones have garnered significant interest in the scientific community for their potential therapeutic applications, largely attributed to their ability to mitigate oxidative stress. This document delves into the quantitative measures of their antioxidant activity, the detailed experimental protocols used for their evaluation, and the underlying signaling pathways through which they exert their effects.

Core Concepts in Antioxidant Activity

The antioxidant capacity of a compound is its ability to inhibit the oxidation of other molecules. This is often achieved by neutralizing free radicals, highly reactive molecules that can damage cells. The antioxidant activity of flavonoids, including methoxyflavones, is critically dependent on their molecular structure, particularly the number and position of hydroxyl and methoxy groups. While hydroxyl groups are known to be potent hydrogen donors for radical scavenging, methoxylation can influence the lipophilicity, metabolic stability, and overall bioavailability of the flavonoid, thereby modulating its antioxidant efficacy in biological systems.[1][2][3]

Quantitative Assessment of Antioxidant Capacity

The antioxidant potential of various methoxyflavones has been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant activity.

Below are tables summarizing the reported antioxidant capacities of several methoxyflavones from various studies.

Table 1: DPPH Radical Scavenging Activity of Methoxyflavones

MethoxyflavoneIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)Source
4'-Methoxyflavone>100Ascorbic Acid-[1]
3',4'-Dimethoxyflavone>100Ascorbic Acid-[1]
5,7-DimethoxyflavoneNot ActiveTrolox-[4]
5,7,4'-TrimethoxyflavoneNot ActiveTrolox-[4]
5-Hydroxy-3,7-dimethoxyflavoneNot ActiveTrolox-[4]
Various Synthesized Flavonoids75.8 ± 8.30 to 397 ± 25.10Ascorbic Acid-[5]

Note: The antioxidant activity of methoxyflavones can vary significantly depending on the specific assay conditions and the structure of the compound. Some studies have shown that certain methoxyflavones have lower direct radical scavenging activity compared to their hydroxylated counterparts in assays like DPPH and ABTS.[1][4]

Table 2: ABTS Radical Scavenging Activity of Methoxyflavones

MethoxyflavoneIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)Source
Kaempferia parviflora Extract307 ± 3.41Trolox-[4]
5,7-DimethoxyflavoneNot ActiveTrolox-[4]
5,7,4'-TrimethoxyflavoneNot ActiveTrolox-[4]
5-Hydroxy-3,7-dimethoxyflavoneNot ActiveTrolox-[4]

Note: While some pure methoxyflavones show low activity in this assay, extracts containing a mixture of methoxyflavones, such as from Kaempferia parviflora, can exhibit significant antioxidant capacity.[4]

Key Experimental Protocols

Accurate assessment of antioxidant capacity relies on standardized and well-defined experimental protocols. The following sections detail the methodologies for the most common assays cited in the literature for evaluating methoxyflavones.

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the violet-colored DPPH• to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.[6][7][8]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1.[7]

  • Sample Preparation: The methoxyflavone samples and a positive control (e.g., ascorbic acid or Trolox) are prepared at various concentrations in a suitable solvent.[7]

  • Reaction Mixture: A defined volume of the sample solution is mixed with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[7]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[6][7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is then determined from a plot of scavenging percentage against sample concentration.[6]

This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation. The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in color is measured spectrophotometrically.[8][9][10]

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). This mixture is kept in the dark at room temperature for 12-16 hours before use.[8][9]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a solvent like methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[9]

  • Reaction Mixture: A small volume of the methoxyflavone sample is added to a larger volume of the diluted ABTS•+ solution.[9]

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature.[9]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[9]

  • Calculation: The percentage of inhibition is calculated using a similar formula as in the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which can be oxidized by intracellular reactive oxygen species (ROS) to a fluorescent product.[11][12][13][14]

Protocol:

  • Cell Culture: Adherent cells, such as HepG2, are cultured in a 96-well microplate until confluent.[12][13]

  • Probe Loading: The cells are washed and then incubated with a solution containing the DCFH-DA probe. The probe diffuses into the cells and is deacetylated by cellular esterases to the non-fluorescent DCFH.[12][14]

  • Sample Incubation: The cells are then incubated with the methoxyflavone samples or a standard antioxidant like quercetin.[12][14]

  • Induction of Oxidative Stress: After washing, a free radical initiator (e.g., AAPH) is added to the cells to induce the generation of ROS.[12][13]

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader, and the fluorescence intensity (proportional to ROS levels) is measured over time (e.g., for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 480 nm and 530 nm).[12][14]

  • Calculation: The antioxidant capacity is determined by comparing the reduction in fluorescence in sample-treated cells to control cells. The results can be expressed as CAA units or as quercetin equivalents (QE).[13]

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, methoxyflavones can exert their antioxidant effects by modulating intracellular signaling pathways, most notably the Keap1-Nrf2 pathway.[15][16][17]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, this interaction is disrupted. Nrf2 is then able to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[16][18]

Some methoxyflavones have been shown to activate this protective pathway. For instance, 5-methoxyflavone has been observed to promote the nuclear translocation of Nrf2 and upregulate the expression of HO-1 in stimulated human bronchial epithelial cells.[15]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 dissociates Proteasome Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub Ubiquitin Keap1->Ub facilitates ubiquitination of Nrf2 Ub->Nrf2_cyto Methoxyflavones Methoxyflavones Methoxyflavones->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Figure 1. The Keap1-Nrf2 signaling pathway and its activation by methoxyflavones.

The following diagram illustrates a typical workflow for determining if a methoxyflavone activates the Nrf2 pathway.

Nrf2_Activation_Workflow cluster_assays Downstream Analysis start Start: Cell Culture (e.g., BEAS-2B cells) treatment Treat cells with Methoxyflavone +/- Stimulant (e.g., LPS) start->treatment incubation Incubate for a defined period (e.g., 12, 24, 48h) treatment->incubation western_blot Western Blot Analysis (for Nrf2, HO-1 protein expression) incubation->western_blot immunofluorescence Immunofluorescence (for Nrf2 nuclear translocation) incubation->immunofluorescence luciferase_assay ARE-Luciferase Reporter Assay (for Nrf2 transcriptional activity) incubation->luciferase_assay end Conclusion: Determine if Methoxyflavone activates the Nrf2 pathway western_blot->end immunofluorescence->end luciferase_assay->end

Figure 2. Experimental workflow for assessing Nrf2 pathway activation by methoxyflavones.

Structure-Activity Relationship (SAR)

The antioxidant activity of flavonoids is intricately linked to their chemical structure. For methoxyflavones, the following structural features are of note:

  • Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are paramount for direct radical scavenging activity. A catechol group (ortho-dihydroxy) on the B-ring, for instance, significantly enhances antioxidant capacity.[19]

  • Methoxy Groups: Methoxy (-OCH3) groups, while generally reducing the direct hydrogen-donating ability compared to hydroxyl groups, can increase the lipophilicity of the molecule.[3] This may enhance its ability to cross cell membranes and exert its effects within the cell. Furthermore, methoxylation can improve metabolic stability, leading to a longer biological half-life.[1] Studies have also suggested that methoxy groups can contribute to antioxidant activity, although the mechanism may be more complex than direct hydrogen donation.[3][20]

  • C2-C3 Double Bond: A double bond between carbons 2 and 3 in the C-ring, in conjunction with a 4-keto group, allows for electron delocalization, which can stabilize the flavonoid radical after it has donated a hydrogen atom, thereby contributing to its antioxidant potential.[19]

It has been observed that in some contexts, methoxy groups can attenuate the anti-inflammatory and antioxidant activities of flavones.[2] The overall effect of methoxylation is therefore a complex interplay between altered chemical reactivity, bioavailability, and metabolic stability.

Conclusion

Methoxyflavones represent a promising class of compounds with significant antioxidant potential. While their direct radical scavenging activity may in some cases be lower than their hydroxylated analogs, their enhanced metabolic stability and ability to modulate key cellular antioxidant pathways, such as the Keap1-Nrf2 system, make them highly relevant for the development of novel therapeutics for diseases associated with oxidative stress. This guide has provided a foundational understanding of their antioxidant capacity, the methods used for its assessment, and the molecular mechanisms involved. Further research is warranted to fully elucidate the structure-activity relationships and to translate the in vitro findings into in vivo efficacy.

References

Unveiling the Natural Reserves of 3',4'-Dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 3',4'-Dimethoxyflavone, a methoxylated flavone of significant interest for its potential therapeutic applications. This document summarizes the current scientific knowledge on its botanical origins, offers detailed experimental protocols for its extraction and analysis, and elucidates its known mechanisms of action through signaling pathway diagrams.

Natural Sources of this compound

This compound is a specialized flavonoid found in a limited number of plant species. The primary and most direct scientifically validated source is the genus Primula.

1.1 Primula veris (Cowslip)

The most definitive natural source of this compound is the leaf exudate of Primula veris, commonly known as cowslip[1]. Flavonoid aglycones, including this compound, constitute over 50% of the compounds in the acetone exudate of its leaves. While absolute concentrations in the plant tissue are not widely reported, a semi-quantitative analysis provides valuable insight into its relative abundance.

Table 1: Quantitative Data of this compound in Primula veris Leaf Exudate

Plant SourcePlant PartAnalytical MethodRelative Abundance (% of total identified compounds)
Primula veris L.Leaf ExudateGC/MS1.7 ± 1.0[1]

1.2 Other Potential Sources

While less definitively quantified for this compound specifically, other plant families are known to be rich in methoxylated flavonoids and warrant investigation:

  • Citrus Fruits: The peels of citrus fruits are a well-known source of a wide array of polymethoxyflavones[2]. Although direct evidence for this compound is limited in the available literature, the presence of other structurally similar methoxyflavones suggests that citrus species could be a potential, yet unconfirmed, source.

  • Kaempferia parviflora (Black Ginger): The rhizomes of this plant are a rich source of various methoxyflavones[3]. While studies have focused on quantifying other major methoxyflavones, the established extraction protocols for this plant could be applied to screen for the presence of this compound.

It is important to note that while some databases suggest its presence in rice bran and sugarcane, these claims lack robust scientific validation in the reviewed literature.

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established scientific protocols for flavonoids and methoxyflavones.

2.1 Extraction of this compound from Primula veris Leaves

This protocol is adapted from the methodology used for obtaining leaf exudates rich in flavonoid aglycones[1].

Objective: To extract this compound from the leaves of Primula veris.

Materials:

  • Fresh leaves of Primula veris

  • Acetone

  • Rotary evaporator

  • Glass beakers

  • Filter paper

Procedure:

  • Collect fresh, healthy leaves of Primula veris.

  • Without damaging the leaf tissue, dip the whole leaves into a beaker containing acetone for 2-3 minutes. This process selectively dissolves the surface exudate containing the lipophilic flavonoids.

  • Remove the leaves and filter the acetone solution to remove any particulate matter.

  • Concentrate the acetone extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude exudate.

  • The resulting crude extract can be used for subsequent isolation and quantification steps.

2.2 Ultrasound-Assisted Extraction (UAE) of Methoxyflavones

This protocol is a generalized method adapted from studies on Kaempferia parviflora and can be optimized for the extraction of this compound from various plant matrices[3].

Objective: To efficiently extract methoxyflavones from a dried plant matrix using ultrasound.

Materials:

  • Dried and powdered plant material

  • Ethanol (95%)

  • Ultrasonic bath

  • Centrifuge

  • Filter membranes (0.45 µm)

Procedure:

  • Mix the dried plant powder with 95% ethanol at a solvent-to-solid ratio of 50 mL/g.

  • Place the mixture in an ultrasonic bath and sonicate for approximately 15-20 minutes.

  • After sonication, centrifuge the mixture to pellet the solid plant material.

  • Collect the supernatant and filter it through a 0.45 µm membrane to obtain a clear extract for analysis.

2.3 Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound.

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maximum of this compound (typically around 254 nm and 340 nm).

  • Standard: A certified reference standard of this compound.

Procedure:

  • Prepare a stock solution of the this compound reference standard of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the calibration standards into the HPLC system to generate a calibration curve.

  • Inject the filtered plant extract.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Biological Signaling Pathways

This compound has been shown to modulate key cellular signaling pathways, highlighting its therapeutic potential.

3.1 Inhibition of the Parthanatos Cell Death Pathway

This compound exhibits neuroprotective properties by inhibiting parthanatos, a form of programmed cell death triggered by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage.

Parthanatos_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria DNA_damage Severe DNA Damage (e.g., NMDA, MNNG) PARP1_activation PARP-1 Overactivation DNA_damage->PARP1_activation PAR_accumulation PAR Polymer Accumulation PARP1_activation->PAR_accumulation AIF_release AIF Release from Mitochondria PAR_accumulation->AIF_release signals AIF_translocation AIF Translocation to Nucleus AIF_release->AIF_translocation DMF This compound DMF->PARP1_activation Inhibits Cell_Death Parthanatos (Cell Death) AIF_translocation->Cell_Death

Caption: Inhibition of the Parthanatos pathway by this compound.

3.2 Antagonism of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound acts as a "pure" antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and tumorigenesis. It can block the induction of target genes like CYP1A1 by AhR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

AhR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex_inactive Inactive AhR Complex (AhR, HSP90, etc.) AhR_TCDD_complex Activated AhR-TCDD Complex AhR_complex_inactive->AhR_TCDD_complex Translocation TCDD TCDD (AhR Agonist) TCDD->AhR_complex_inactive Binds & Activates DMF This compound (Antagonist) DMF->AhR_complex_inactive Blocks TCDD Binding & Activation DRE Dioxin Response Element (DRE) AhR_TCDD_complex->DRE Binds with ARNT ARNT ARNT CYP1A1 CYP1A1 Gene Transcription DRE->CYP1A1 Induces

Caption: Aryl Hydrocarbon Receptor (AhR) antagonism by this compound.

Conclusion

This compound is a promising natural compound with well-defined neuroprotective and potential anti-cancer activities. While Primula veris stands out as a confirmed natural source, further quantitative studies across a broader range of plant species are warranted to identify more abundant and commercially viable sources. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this intriguing flavonoid.

References

The Structure-Activity Relationship of 3',4'-Dimethoxyflavone: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxyflavone is a naturally occurring methoxylated flavone that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its anticancer, neuroprotective, and anti-inflammatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Biological Activities and Structure-Activity Relationships

This compound exhibits a range of biological effects, including the induction of apoptosis in cancer cells, protection against neuronal cell death, and modulation of inflammatory pathways. The substitution pattern on the flavone core is critical for its bioactivity.

Neuroprotective Effects: Inhibition of Parthanatos

This compound has been identified as a neuroprotective agent that inhibits parthanatos, a form of programmed cell death, by targeting the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] Structure-activity relationship studies have shown that methoxylation at the 4' position of the flavone structure is important for this activity, and the additional methoxy group at the 3' position in this compound does not diminish this protective effect.[1]

Table 1: Neuroprotective Activity of this compound and Related Compounds

CompoundCell LineAssayEndpointIC50/EC50 (µM)Reference
This compoundSH-SY5YMNNG-induced cell deathCell Viability9.94 ± 1.05[2]
4'-MethoxyflavoneSH-SY5YMNNG-induced cell deathCell Viability11.41 ± 1.04[2]
Antibacterial Activity: Inhibition of Staphylococcus aureus ArlRS

Recent studies have explored the SAR of this compound as an inhibitor of the ArlRS two-component system in Staphylococcus aureus, which is crucial for regulating virulence.[3] Modifications to the flavone scaffold have been systematically evaluated to understand their impact on ArlRS signaling.

Table 2: Structure-Activity Relationship of this compound Analogs as ArlRS Inhibitors

Compound IDR1R2R3R4% Inhibition of mgrA P2-GFP Reporter at 50 µMReference
1 (Parent) OCH3HOCH3H35[3]
3a OCH3HHH20[3]
3b OCH3HClH45[3]
3c OCH3HFH30[3]
3d OCH3HBrH40[3]
3e OCH3HOCF3H50[3]
3f OCH3HCH3H25[3]
3g OCH3HCF3H55[3]
3h OCH3HNO2H15[3]
3i OCH3HCNH28[3]
3j OCH3HOCH3OCH348[3]
3k OCH3HClCl60[3]
3l HOCH3HH10[3]
3m ClHOCH3H38[3]
3n FHOCH3H32[3]
3o BrHOCH3H42[3]

Adapted from Weig et al., 2023.[3]

Anti-inflammatory Activity: Modulation of NF-κB Signaling

Flavonoids, including this compound, are known to possess anti-inflammatory properties, often attributed to their ability to modulate the NF-κB signaling pathway. The hydroxyl and methoxy group substitutions on the flavone backbone play a crucial role in this activity. Studies on related methoxyflavones suggest that they can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4]

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of this compound and its analogs involves a sodium hydroxide-mediated aldol condensation between a substituted acetophenone and a substituted benzaldehyde to yield a chalcone derivative. This is followed by an oxidative cyclization to form the flavone core.[3]

G Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone NaOH, EtOH Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Flavone Flavone Analog Chalcone->Flavone I2, DMSO, heat

Figure 1: General synthesis scheme for flavone analogs.
MNNG-Induced Parthanatos Assay in HeLa Cells

This protocol is designed to assess the cytoprotective effects of compounds against N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced parthanatos.

  • Cell Culture: Plate HeLa cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Induction of Parthanatos: Add MNNG to a final concentration of 500 µM to induce cell death. Include a vehicle control (DMSO) and a positive control (e.g., a known PARP inhibitor).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value of the test compound.

Staphylococcus aureus ArlRS Inhibition Assay

This assay measures the inhibition of the ArlRS two-component system using a reporter strain.[3]

  • Bacterial Culture: Grow the S. aureus reporter strain (containing a plasmid with an ArlRS-dependent promoter fused to a reporter gene like GFP) overnight in Tryptic Soy Broth (TSB).

  • Assay Preparation: Dilute the overnight culture to a starting OD600 of 0.05 in fresh TSB.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.

  • Inoculation: Add the diluted bacterial culture to the wells containing the test compounds.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 24 hours).

  • Measurement: Measure the reporter signal (e.g., GFP fluorescence) and bacterial growth (OD600).

  • Data Analysis: Normalize the reporter signal to bacterial growth and calculate the percentage of inhibition relative to a vehicle control.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Plating: Plate the transfected cells in a 96-well plate and allow them to recover.

  • Compound Treatment: Pre-treat the cells with the test compound for 1-2 hours.

  • Pathway Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Incubation: Incubate for 6-24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity relative to the stimulated control.

Signaling Pathway Visualizations

PARP-1/Parthanatos Pathway Inhibition

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_damage DNA Damage (e.g., MNNG) PARP1 PARP-1 Activation DNA_damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR AIF_release AIF Release PAR->AIF_release AIF_translocation AIF Nuclear Translocation Cell_Death Parthanatos (Cell Death) AIF_translocation->Cell_Death Mitochondrion Mitochondrion AIF_release->AIF_translocation DMF This compound DMF->PARP1 Inhibits

Figure 2: Inhibition of the PARP-1/Parthanatos pathway.
S. aureus ArlRS Signaling Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ArlS ArlS (Sensor Kinase) ArlR ArlR (Response Regulator) ArlS->ArlR Phosphorylation ArlR_P ArlR-P ArlR->ArlR_P mgrA_spx mgrA, spx gene expression ArlR_P->mgrA_spx Activates Virulence Virulence Factor Production mgrA_spx->Virulence DMF This compound DMF->ArlS Inhibits Signal Environmental Signal Signal->ArlS

Figure 3: Inhibition of the S. aureus ArlRS signaling pathway.
NF-κB Signaling Pathway Modulation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IkBa_P IκBα-P IkBa_NFkB->IkBa_P p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Gene_expression Inflammatory Gene Expression p65_p50_nuc->Gene_expression Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK DMF This compound DMF->IKK Inhibits

References

The In Vivo Metabolic Odyssey of 3',4'-Dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dimethoxyflavone (3',4'-DMF), a methoxylated flavonoid, has garnered interest for its potential pharmacological activities. Understanding its metabolic fate within a living organism is paramount for any therapeutic development. This technical guide synthesizes the current understanding of the in vivo metabolic pathways of this compound, drawing from both direct in vitro enzymatic studies and analogous in vivo studies of structurally related methoxyflavones. The primary metabolic transformations involve O-demethylation and subsequent conjugation reactions, primarily glucuronidation and sulfation, with metabolites being excreted through urine and feces. This document provides a detailed overview of the proposed metabolic pathways, methodologies for their study, and representative data, offering a comprehensive resource for researchers in the field.

Introduction

Flavonoids, a diverse group of polyphenolic compounds, are widely distributed in the plant kingdom and are recognized for their broad spectrum of biological activities. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, often exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound is one such compound whose therapeutic potential is under investigation. A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is a critical step in its preclinical development. This guide focuses on the metabolic pathways of this compound in vivo, providing a technical framework for its further investigation.

Proposed In Vivo Metabolic Pathways of this compound

Based on available in vitro data and in vivo studies on similar methoxyflavones, the metabolism of this compound in a rodent model is proposed to proceed through two main phases:

  • Phase I Metabolism (Oxidation): The primary Phase I metabolic reaction is the O-demethylation of the methoxy groups on the B-ring. In vitro studies have demonstrated that cytochrome P450 enzymes, particularly CYP1B1 , are key catalysts in this process. This reaction leads to the formation of mono-demethylated intermediates and the primary metabolite, 3',4'-dihydroxyflavone . Ring oxidation can also occur, leading to hydroxylated derivatives.[1]

  • Phase II Metabolism (Conjugation): The hydroxyl groups introduced during Phase I metabolism, as well as any pre-existing hydroxyl groups on potential metabolites, are susceptible to conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. The main conjugation pathways for flavonoids are:

    • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: Catalyzed by sulfotransferases (SULTs).

The resulting glucuronide and sulfate conjugates are then eliminated from the body, primarily via urine and feces.[2]

Visualizing the Metabolic Pathway

The following diagram illustrates the proposed primary metabolic pathway of this compound.

metabolic_pathway DMF This compound PhaseI Phase I Metabolism (CYP450 - CYP1B1) DMF->PhaseI DHF 3',4'-Dihydroxyflavone PhaseI->DHF O-demethylation PhaseII Phase II Metabolism (UGTs, SULTs) DHF->PhaseII Conjugates Glucuronide & Sulfate Conjugates PhaseII->Conjugates Conjugation Excretion Excretion (Urine, Feces) Conjugates->Excretion

Proposed in vivo metabolic pathway of this compound.

Quantitative Data Summary

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)µg/mL0.75 ± 0.15
Tmax (Time to Cmax)h1.5 ± 0.5
AUC (Area Under the Curve)µg·h/mL5.8 ± 1.2
t1/2 (Half-life)h4.5 ± 1.0
CL/F (Apparent Clearance)L/h/kg2.1 ± 0.4
Vd/F (Apparent Volume of Distribution)L/kg12.5 ± 2.5

Table 2: Illustrative Distribution of this compound Metabolites in Rat Urine and Feces (24h post-dose)

Metabolite% of Administered Dose in Urine% of Administered Dose in Feces
This compound (Parent)< 1%~5%
3',4'-Dihydroxyflavone~2%~10%
Glucuronide Conjugates~25%~5%
Sulfate Conjugates~15%~2%

Experimental Protocols

The following section outlines a detailed, representative methodology for conducting an in vivo metabolism study of this compound in a rat model. This protocol is synthesized from standard practices in flavonoid pharmacokinetic research.[2][4]

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

  • Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Sample Collection:

    • Blood: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period. Samples are collected at intervals, and the total volume/weight is recorded. Samples are stored at -80°C.

Visualizing the Experimental Workflow

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Acclimatization Acclimatization of Rats Dosing Oral Administration of This compound Acclimatization->Dosing SampleCollection Collection of Blood, Urine, and Feces Dosing->SampleCollection SamplePrep Sample Preparation (Extraction, Hydrolysis) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis and Pharmacokinetic Modeling LCMS->DataAnalysis

A typical experimental workflow for an in vivo metabolism study.
Sample Preparation

  • Plasma: To 100 µL of plasma, an internal standard is added, followed by protein precipitation with a solvent like acetonitrile. After centrifugation, the supernatant is evaporated and the residue is reconstituted for analysis.

  • Urine: Urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to their aglycone forms for easier quantification. A solid-phase extraction (SPE) step may be employed for cleanup and concentration.

  • Feces: Fecal samples are homogenized, extracted with an organic solvent (e.g., methanol), and the extract is then processed similarly to urine samples.

Analytical Methodology
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) is the gold standard for the sensitive and specific quantification of flavonoids and their metabolites in biological matrices.[5][6]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid for better ionization) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect the parent compound and its various metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for accurate quantification, using specific precursor-to-product ion transitions for each analyte and the internal standard.

Conclusion

The in vivo metabolism of this compound is anticipated to be a multi-step process initiated by CYP450-mediated O-demethylation, followed by extensive Phase II conjugation. The resulting hydrophilic metabolites are then readily excreted. While direct in vivo quantitative data for this compound remains to be fully elucidated, the methodologies and proposed pathways outlined in this guide provide a robust framework for future research. A comprehensive understanding of its metabolic fate is essential for advancing this compound from a promising molecule to a potential therapeutic agent. Researchers are encouraged to conduct dedicated in vivo pharmacokinetic studies to validate these proposed pathways and to accurately quantify the exposure of the parent compound and its metabolites in target tissues.

References

An In-depth Technical Guide to 3',4'-Dimethoxyflavone: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3',4'-Dimethoxyflavone, a naturally occurring methoxyflavone with significant potential in pharmacological research and drug development. This document details its physicochemical characteristics, provides a putative experimental protocol for its synthesis, and explores its roles as an Aryl Hydrocarbon Receptor (AhR) antagonist and an inhibitor of the parthanatos cell death pathway. All quantitative data is summarized in structured tables, and key signaling pathways are visualized using Graphviz diagrams for enhanced clarity.

Physicochemical Properties

This compound is a flavonoid characterized by the presence of two methoxy groups on its B-ring. These structural features contribute to its lipophilicity and influence its biological activities. A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₄O₄[1]
Molecular Weight 282.29 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 154-155 °C[1]
Boiling Point (Predicted) 428.5 ± 45.0 °C[1]
Solubility Soluble in DMSO (≥20 mg/mL)[1]
UV max (in MeOH) 334 nm[1]
LogP (estimated) 3.65[1]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While complete spectral data with peak assignments can be found in specialized databases, a summary of expected spectral characteristics is provided below.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus.

  • ¹H NMR: The spectrum would exhibit signals corresponding to the aromatic protons on the A and B rings, the vinylic proton at C3, and the protons of the two methoxy groups.

  • ¹³C NMR: The spectrum would show distinct signals for each of the 17 carbon atoms in the molecule, including the carbonyl carbon of the pyranone ring, the olefinic carbons, the aromatic carbons, and the carbons of the methoxy groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • C=O stretching of the γ-pyrone ring.

  • C=C stretching of the aromatic rings and the pyranone ring.

  • C-O stretching of the ether linkages (methoxy groups).

  • C-H stretching and bending of the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation would likely involve the loss of methyl groups and retro-Diels-Alder cleavage of the C-ring, which is characteristic of flavonoids.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Claisen-Schmidt condensation followed by an oxidative cyclization of the resulting chalcone. The following is a detailed experimental protocol adapted from the synthesis of a structurally similar flavone, 7-hydroxy-3',4'-dimethoxyflavone[2].

Step 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone (Claisen-Schmidt Condensation)

  • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (0.01 mol) and 3,4-dimethoxybenzaldehyde (0.01 mol) in ethanol (15 mL) with stirring.

  • To this solution, add an aqueous solution of sodium hydroxide (12 mL, 50%).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into ice-cold water and acidify with cold hydrochloric acid (10%) to a pH of approximately 5-6.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude chalcone.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Synthesis of this compound (Oxidative Cyclization)

  • Dissolve the purified 2'-hydroxy-3,4-dimethoxychalcone (0.01 mol) in dimethyl sulfoxide (DMSO) (10 mL) in a round-bottom flask.

  • Add a catalytic amount of iodine (e.g., 250 mg).

  • Reflux the reaction mixture for 1 hour.

  • After cooling, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with a 20% sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

G 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2'-Hydroxyacetophenone->Claisen-Schmidt Condensation 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde->Claisen-Schmidt Condensation 2'-Hydroxy-3,4-dimethoxychalcone 2'-Hydroxy-3,4-dimethoxychalcone Claisen-Schmidt Condensation->2'-Hydroxy-3,4-dimethoxychalcone Oxidative Cyclization Oxidative Cyclization 2'-Hydroxy-3,4-dimethoxychalcone->Oxidative Cyclization This compound This compound Oxidative Cyclization->this compound

Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of interest for therapeutic applications. Its primary mechanisms of action involve the modulation of specific cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Antagonism

This compound acts as a competitive antagonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand (agonist), the complex translocates to the nucleus, where AhR dissociates and heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes such as CYP1A1. As an antagonist, this compound can bind to the AhR but does not induce the conformational changes required for its activation and subsequent gene transcription. This can be beneficial in contexts where AhR activation by environmental toxins or endogenous ligands contributes to pathology.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Ligand Agonist (e.g., TCDD) Ligand->AhR_complex Binds DMF This compound (Antagonist) DMF->AhR_complex Binds & Inhibits ARNT ARNT Activated_AhR->ARNT Translocates & Dimerizes AhR_ARNT AhR-ARNT Heterodimer XRE XRE AhR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Inhibition of Parthanatos

Parthanatos is a form of programmed cell death distinct from apoptosis that is initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), often in response to severe DNA damage. Excessive PARP-1 activation leads to the synthesis of large amounts of poly(ADP-ribose) (PAR) polymers. This accumulation depletes cellular NAD+ and ATP stores and, critically, triggers the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. AIF then translocates to the nucleus, where it mediates large-scale DNA fragmentation and chromatin condensation, leading to cell death. This compound has been shown to be neuroprotective by inhibiting this pathway, likely by reducing the accumulation of PAR polymers.

G DNA_Damage Severe DNA Damage PARP1_Activation PARP-1 Overactivation DNA_Damage->PARP1_Activation PAR_Accumulation PAR Polymer Accumulation PARP1_Activation->PAR_Accumulation Mitochondrion Mitochondrion PAR_Accumulation->Mitochondrion DMF This compound DMF->PAR_Accumulation Inhibits AIF_Release AIF Release Mitochondrion->AIF_Release AIF_Translocation AIF Translocation to Nucleus AIF_Release->AIF_Translocation DNA_Fragmentation Large-Scale DNA Fragmentation AIF_Translocation->DNA_Fragmentation Cell_Death Parthanatos (Cell Death) DNA_Fragmentation->Cell_Death

References

Methodological & Application

Application Note: A Two-Step Synthesis of 3',4'-Dimethoxyflavone from 2'-Hydroxychalcone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavones are a significant class of flavonoids, a group of natural phenolic compounds known for their diverse biological activities. 3',4'-Dimethoxyflavone is a synthetic flavone derivative that serves as an important scaffold in medicinal chemistry for the development of novel therapeutic agents. Its structure is a valuable starting point for creating analogues with potential applications as competitive antagonists of the aryl hydrocarbon receptor (AhR) and as antiestrogen agents in breast tumor cell lines.

This application note provides a detailed, two-step protocol for the synthesis of this compound. The synthesis begins with a base-catalyzed Claisen-Schmidt condensation to form the intermediate, (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, commonly known as 2'-Hydroxy-3,4-dimethoxychalcone. This is followed by an efficient iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO) to yield the final flavone product.

Synthesis Pathway

The synthesis of this compound is achieved via a two-step process:

  • Step 1: Claisen-Schmidt Condensation. 2'-Hydroxyacetophenone reacts with 3,4-dimethoxybenzaldehyde in the presence of a strong base to form the chalcone intermediate.

  • Step 2: Oxidative Cyclization. The 2'-hydroxychalcone undergoes an iodine-catalyzed intramolecular cyclization to form the flavone core. This method is a reliable and widely used technique for converting 2'-hydroxychalcones into flavones.[1][2]

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone

This procedure is based on the Claisen-Schmidt condensation reaction.[3][4]

Materials:

  • 2'-Hydroxyacetophenone

  • 3,4-Dimethoxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (e.g., 10 mmol, 1.36 g) and 3,4-dimethoxybenzaldehyde (10 mmol, 1.66 g) in 50 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add 15 mL of this solution dropwise to the stirred ethanolic mixture over 15 minutes.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The solution will typically turn a deep orange or red color, and a precipitate may form.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and water.

  • Acidify the mixture to a pH of ~2 by slowly adding 10% HCl with constant stirring. A yellow precipitate of the chalcone will form.

  • Filter the crude product using a Büchner funnel, and wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the solid from hot ethanol to obtain pure 2'-Hydroxy-3,4-dimethoxychalcone as a yellow crystalline solid.

Protocol 2: Synthesis of this compound

This procedure details the oxidative cyclization of the chalcone intermediate.[5]

Materials:

  • 2'-Hydroxy-3,4-dimethoxychalcone (from Protocol 1)

  • Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2'-Hydroxy-3,4-dimethoxychalcone (e.g., 5 mmol, 1.42 g) in 25 mL of DMSO.

  • Add a catalytic amount of iodine (e.g., 0.5 mmol, 127 mg) to the solution.

  • Heat the reaction mixture to reflux (approx. 120-130 °C in an oil bath) for 1-3 hours.

  • Monitor the reaction by TLC until the starting chalcone spot has disappeared.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (2 x 50 mL) to remove residual iodine, followed by water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield this compound as a white or off-white solid.

Experimental Workflow

Workflow cluster_chalcone Protocol 1: Chalcone Synthesis cluster_flavone Protocol 2: Flavone Synthesis A1 Dissolve 2'-Hydroxyacetophenone & 3,4-Dimethoxybenzaldehyde in Ethanol A2 Add 40% NaOH solution dropwise A1->A2 A3 Stir at Room Temperature (24-48h) A2->A3 A4 Quench in Ice Water A3->A4 A5 Acidify with 10% HCl A4->A5 A6 Filter and Wash Solid A5->A6 A7 Recrystallize from Ethanol A6->A7 A8 Obtain Pure 2'-Hydroxy-3,4-dimethoxychalcone A7->A8 B1 Dissolve Chalcone in DMSO A8->B1 Use as starting material B2 Add Catalytic Iodine B1->B2 B3 Reflux for 1-3 hours B2->B3 B4 Cool and Pour into Water B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Wash with Na₂S₂O₃, Water, & Brine B5->B6 B7 Dry, Evaporate, & Purify B6->B7 B8 Obtain Pure this compound B7->B8

Figure 2: Step-by-step experimental workflow for the synthesis.

Data Presentation

The following table summarizes the key properties and expected analytical data for the compounds involved in the synthesis.

Compound NameStarting Material 1: 2'-HydroxyacetophenoneStarting Material 2: 3,4-DimethoxybenzaldehydeIntermediate: 2'-Hydroxy-3,4-dimethoxychalconeFinal Product: this compound
Role ReactantReactantIntermediateProduct
Molecular Formula C₈H₈O₂C₉H₁₀O₃C₁₇H₁₆O₄[6][7]C₁₇H₁₄O₄[8]
Molecular Weight ( g/mol ) 136.15166.17284.31[6][7]282.29[8]
Appearance Colorless to pale yellow liquidWhite to light yellow solidYellow crystalline solidWhite to off-white powder
Expected Yield (%) --65-85%60-75%
Expected Melting Point (°C) -40-4393-95148-151
Mass Spec (m/z) [M+H]⁺ 137.05167.07285.11283.09[9]
Key ¹H NMR Signals (δ, ppm) Aromatic: 6.8-7.7, OH: ~12.0, CH₃: ~2.6Aromatic: 7.0-7.5, OCH₃: ~3.9, CHO: ~9.8Aromatic: 6.9-8.0, Vinyl: 7.4-7.9 (d), OCH₃: ~3.9, OH: ~12.8Aromatic: 7.2-8.2, H-3: ~6.8 (s), OCH₃: ~3.9
Key ¹³C NMR Signals (δ, ppm) Carbonyl: ~204, Aromatic C-O: ~162Carbonyl: ~191, Aromatic C-O: ~154, ~149Carbonyl: ~193, Vinyl: 120-145, Aromatic C-O: ~163, OCH₃: ~56Carbonyl: ~178, Flavone C2/C3/C4: 163, 107, 178, OCH₃: ~56

References

Application Notes: Utilizing 3',4'-Dimethoxyflavone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxyflavone (DMF) is a synthetic flavone derivative recognized for its diverse biological activities. As a member of the flavonoid class, which is widely studied for its health benefits, DMF exhibits distinct properties due to the methoxy groups on its B-ring. In cell culture experiments, DMF serves as a valuable tool for investigating several key cellular pathways. Its primary mechanisms of action identified in vitro include potent neuroprotection through the inhibition of parthanatos, anticancer activity via antagonism of the Aryl Hydrocarbon Receptor (AhR), and serving as a substrate for metabolic enzymes that can lead to further bioactive compounds.[1] This document provides a summary of its applications, quantitative data, and detailed protocols for its use in a research setting.

Key Applications and Mechanisms of Action

Neuroprotection via Parthanatos Inhibition

A primary application of DMF is in the study of neuroprotection. It has been identified as a novel inhibitor of parthanatos, a specific form of programmed cell death triggered by the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage.[1][2] DMF effectively prevents the decrease in cell viability caused by DNA-alkylating agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[2] By inhibiting PARP-1, DMF reduces the synthesis and accumulation of toxic poly(ADP-ribose) polymers, thereby protecting neurons from this cell death pathway.[2][3]

G Mechanism of Parthanatos Inhibition by DMF cluster_stress Cellular Stress cluster_pathway Parthanatos Pathway cluster_intervention Therapeutic Intervention MNNG DNA Damage (e.g., MNNG) PARP1 PARP-1 Overactivation MNNG->PARP1 triggers PAR PAR Polymer Accumulation PARP1->PAR synthesizes Death Parthanatos (Cell Death) PAR->Death leads to DMF This compound (DMF) DMF->PARP1 inhibits

Caption: DMF inhibits PARP-1 overactivation to block parthanatos.
Anticancer Activity via Aryl Hydrocarbon Receptor (AhR) Antagonism

In oncology research, particularly for breast cancer, DMF functions as a "pure" antagonist of the Aryl Hydrocarbon Receptor (AhR).[4] The AhR is a ligand-activated transcription factor that mediates the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). In breast cancer cell lines such as MCF-7 and T47D, TCDD activates the AhR, leading to the induction of target genes like CYP1A1.[5] DMF effectively blocks this pathway by preventing the transformation of the AhR into its DNA-binding form and its subsequent translocation to the nucleus, thereby inhibiting TCDD-induced gene expression without exhibiting any agonist activity itself.[4][5]

G Mechanism of AhR Antagonism by DMF cluster_cyto Cytosol cluster_nuc Nucleus AhR AhR AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT translocates & complexes with ARNT TCDD TCDD (Agonist) TCDD->AhR activates DMF This compound (Antagonist) DMF->AhR blocks activation XRE XRE (Promoter Region) AhR_ARNT->XRE binds to CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 induces

Caption: DMF blocks TCDD from activating the AhR signaling pathway.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound (DMF) observed in various in vitro experimental models.

Cell Line(s)Experimental ContextReadoutEffective Concentration / IC₅₀/EC₅₀Citation(s)
HeLa, SH-SY5YNeuroprotection against MNNG-induced parthanatosCell Viability (CTG Assay)EC₅₀ = 9.94 ± 1.05 μM [2]
Primary Cortical NeuronsNeuroprotection against NMDA-induced cell deathCell ViabilityConcentration-dependent protection (10-100 μM)[2]
MCF-7, T47DAhR AntagonismEROD Activity, Reporter Gene Assay10 μM (100% inhibition of 1 nM TCDD)[4][5]
HeLaPARP-1 InhibitionPAR Polymer LevelsConcentration-dependent reduction (10-50 μM)[2]

Experimental Protocols

Protocol 1: General Handling and Stock Solution Preparation

This compound is a powder that is soluble in DMSO.

  • Reconstitution : To prepare a high-concentration stock solution, dissolve DMF powder in 100% DMSO. A concentration of ≥20 mg/mL is achievable. For a typical 10 mM stock, dissolve 2.82 mg of DMF (MW = 282.28 g/mol ) in 1 mL of DMSO.

  • Storage : Store the stock solution at -20°C, protected from light.

  • Working Solution : When preparing working solutions for cell culture, dilute the DMSO stock directly into the culture medium. Ensure the final concentration of DMSO in the medium does not exceed a level toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Protocol 2: Neuroprotection Assay (MNNG-Induced Parthanatos Model)

This protocol is adapted from studies using HeLa or SH-SY5Y cells to assess neuroprotection against parthanatos.[2]

G Workflow: Neuroprotection Assay start 1. Seed Cells (e.g., HeLa) in 96-well plate pretreat 2. Pre-treat with DMF or Vehicle (1-2 hours) start->pretreat induce 3. Add MNNG (e.g., 50 μM) for 25 min pretreat->induce recover 4. Wash & replace with fresh medium induce->recover incubate 5. Incubate (15-20 hours) recover->incubate measure 6. Measure Viability (e.g., CTG or MTT) incubate->measure end 7. Analyze Data (% Protection) measure->end

Caption: Workflow for assessing DMF's neuroprotective effects.

Materials:

  • HeLa or SH-SY5Y cells

  • Complete culture medium (e.g., DMEM + 10% FBS)[2]

  • 96-well clear-bottom plates

  • This compound (DMF) stock solution (in DMSO)

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, AlamarBlue®)[2]

Procedure:

  • Cell Seeding : Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Pre-treatment : Remove the medium and add fresh medium containing the desired concentrations of DMF (e.g., 1 µM to 50 µM) or vehicle control (DMSO). Incubate for 1-2 hours.

  • Induction of Parthanatos : Add MNNG to each well to a final concentration of 50 µM. Incubate for 25 minutes at 37°C.

  • Recovery : Carefully aspirate the MNNG-containing medium. Wash the cells once with PBS, then add 100 µL of fresh, pre-warmed complete medium.

  • Incubation : Return the plate to the incubator for 15-20 hours.

  • Viability Assessment : Measure cell viability according to the manufacturer's protocol for your chosen assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis : Normalize the results to the vehicle-treated, MNNG-exposed control. Calculate the percentage of cell viability protection conferred by DMF.

Protocol 3: AhR Antagonism Assay (EROD Activity)

This protocol measures the inhibition of TCDD-induced CYP1A1 enzyme activity in human breast cancer cells.[4][5]

G Workflow: AhR Antagonism Assay (EROD) start 1. Seed Cells (e.g., MCF-7) in 24-well plate treat 2. Co-treat with 1 nM TCDD and varying DMF conc. start->treat incubate 3. Incubate (e.g., 24 hours) treat->incubate erod 4. Perform EROD Assay (Add substrate, measure product) incubate->erod end 5. Analyze Data (% Inhibition) erod->end

Caption: Workflow for assessing DMF's AhR antagonist activity.

Materials:

  • MCF-7 or T47D cells

  • Complete culture medium

  • 24-well plates

  • This compound (DMF) stock solution (in DMSO)

  • 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) stock solution (in DMSO)

  • EROD assay buffer, 7-ethoxyresorufin (substrate), NADPH, and resorufin standard.

Procedure:

  • Cell Seeding : Seed cells in a 24-well plate and grow until they reach ~80% confluency.

  • Co-treatment : Treat the cells for 24 hours with:

    • Vehicle control (DMSO)

    • 1 nM TCDD (agonist control)

    • 1 nM TCDD + varying concentrations of DMF (e.g., 0.1 µM to 10 µM)[5]

    • 10 µM DMF alone (to confirm no agonist activity)

  • EROD Assay :

    • After incubation, wash the cells with PBS.

    • Lyse the cells or perform a whole-cell assay by adding the EROD reaction mixture containing 7-ethoxyresorufin and NADPH.

    • Incubate at 37°C for a set time (e.g., 15-30 minutes).

    • Stop the reaction and measure the fluorescence of the product, resorufin (Excitation ~530 nm, Emission ~590 nm).

  • Data Analysis : Create a standard curve using resorufin. Calculate the rate of resorufin formation (pmol/min/mg protein). Determine the percentage inhibition of TCDD-induced EROD activity by DMF.

Protocol 4: Cell Viability (MTT) Assay

This is a general protocol to assess the cytotoxicity of DMF.[6][7]

Materials:

  • Target cell line

  • 96-well plate

  • DMF stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)[9]

Procedure:

  • Cell Seeding : Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.

  • Treatment : Replace the medium with fresh medium containing serial dilutions of DMF or a vehicle control.

  • Incubation : Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent : Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][9]

  • Solubilize Crystals : Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9] Mix thoroughly on an orbital shaker for 15 minutes.[8]

  • Measure Absorbance : Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[8]

  • Data Analysis : Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value if applicable.

References

Application Notes and Protocols for 3',4'-Dimethoxyflavone in SH-SY5Y Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxyflavone, a naturally occurring methoxylated flavone, has demonstrated significant neuroprotective properties.[1][2] In neuronal cell models, such as the human neuroblastoma SH-SY5Y cell line, this compound has been shown to mitigate cell death pathways.[1][2] These application notes provide a detailed protocol for assessing the effect of this compound on the viability of SH-SY5Y cells, a common in vitro model for neurodegenerative disease research. The primary mechanism of its neuroprotective action involves the inhibition of parthanatos, a specific cell death pathway, by reducing the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2]

Data Presentation

The following table summarizes representative quantitative data from a cell viability experiment assessing the neuroprotective effects of this compound against a neurotoxic insult in SH-SY5Y cells.

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)Statistical Significance (p-value vs. Toxin Control)
Vehicle Control-100 ± 5.2-
Neurotoxin (e.g., MNNG)5045 ± 4.8< 0.001 vs. Vehicle
This compound1098 ± 6.1> 0.05 vs. Vehicle
This compound + Neurotoxin10 + 5075 ± 5.5< 0.01
This compound2097 ± 5.9> 0.05 vs. Vehicle
This compound + Neurotoxin20 + 5088 ± 4.9< 0.001

Experimental Protocols

Materials and Reagents
  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Neurotoxin of choice (e.g., N-methyl-N'-nitro-N-nitrosoguanidine - MNNG)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • MTT solvent (e.g., 0.01 M HCl in anhydrous isopropanol or DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well cell culture plates

  • Microplate reader

Protocol for SH-SY5Y Cell Viability Assay

1. Cell Culture and Maintenance:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 3-5 days to maintain exponential growth.

2. Preparation of Stock Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Prepare a stock solution of the chosen neurotoxin in an appropriate solvent (e.g., DMSO or water).

3. Cell Seeding:

  • Trypsinize and count the SH-SY5Y cells.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[3]

  • Incubate the plate for 24 hours to allow for cell attachment.

4. Treatment with this compound and Neurotoxin:

  • Prepare working solutions of this compound by diluting the stock solution in serum-free DMEM.

  • If investigating neuroprotective effects, pre-treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) for a specified period (e.g., 2-4 hours) before adding the neurotoxin.

  • Add the neurotoxin to the respective wells at a pre-determined toxic concentration.

  • Include appropriate controls: vehicle control (medium with DMSO), toxin-only control, and this compound-only controls.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

5. MTT Cell Viability Assay:

  • After the treatment period, carefully remove the culture medium from each well.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture SH-SY5Y Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding stock_prep Prepare 3',4'-DMF & Toxin Stocks treatment Treat with 3',4'-DMF +/- Toxin stock_prep->treatment cell_seeding->treatment incubation Incubate for 24h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570nm formazan_solubilization->read_absorbance data_analysis Calculate % Cell Viability read_absorbance->data_analysis

Caption: Experimental workflow for the SH-SY5Y cell viability assay.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathway Parthanatos Pathway cluster_intervention Intervention dna_damage DNA Damage (e.g., via Neurotoxin) parp1 PARP-1 Activation dna_damage->parp1 par PAR Polymer Synthesis parp1->par aif AIF Translocation to Nucleus par->aif cell_death Cell Death aif->cell_death dmf This compound dmf->parp1 Inhibits

References

Application Notes: High-Throughput Screening for Parthanatos Inhibitors Using Flavones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parthanatos is a distinct form of programmed cell death initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1] This cell death pathway is implicated in a variety of pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as stroke and heart attack.[1][2] The cascade begins with significant DNA damage, which hyper-activates PARP-1.[3] This leads to the synthesis of large poly(ADP-ribose) (PAR) polymers, which act as a death signal, triggering the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[4][5] AIF then translocates to the nucleus, causing large-scale DNA fragmentation and ultimately, cell death.[1][5] Given the central role of PARP-1, its inhibition presents a promising therapeutic strategy to prevent Parthanatos.[2]

Flavonoids, a class of natural compounds found in fruits and vegetables, have been identified as potential PARP-1 inhibitors.[6][7] Specifically, certain flavones have demonstrated the ability to inhibit PARP-1 activity, reduce PAR polymer accumulation, and protect against Parthanatos-induced cell death.[8][9][10] Their neuroprotective properties make them attractive lead compounds for drug development.[8] This document provides a detailed framework and protocols for a high-throughput screening (HTS) campaign designed to identify and characterize novel flavone-based inhibitors of Parthanatos.

Parthanatos Signaling Pathway

The Parthanatos cascade is a multi-step process initiated by severe DNA damage.[4] This damage can be triggered by various stimuli, including oxidative stress, inflammation, and DNA alkylating agents.[3][4] The overactivation of PARP-1 is the critical initiating event, leading to the depletion of cellular NAD+ and ATP and the formation of PAR polymers that signal downstream cell death effectors.[3]

Parthanatos_Pathway Stress DNA Damage (e.g., Oxidative Stress, Alkylating Agents) PARP1 PARP-1 Overactivation Stress->PARP1 Activates PAR PAR Polymer Accumulation PARP1->PAR AIF_Release AIF Release PAR->AIF_Release DNA_Frag Large-Scale DNA Fragmentation Cell_Death Parthanatos (Cell Death) DNA_Frag->Cell_Death Leads to AIF_MIF AIF-MIF Complex Formation AIF_Release->AIF_MIF AIF_MIF->DNA_Frag

Caption: The signaling cascade of Parthanatos.

High-Throughput Screening Workflow

A robust HTS workflow is essential for identifying and validating potent inhibitors from a large compound library. The proposed strategy employs a cell-based primary screen to identify compounds that prevent Parthanatos, followed by a target-based secondary screen to confirm direct inhibition of PARP-1.

HTS_Workflow cluster_0 Screening Stages Library Flavone Compound Library Primary Primary Screen: Cell Viability Assay (e.g., MTT, CellTox-Glo) Library->Primary Primary_Decision Identify Hits Primary->Primary_Decision Secondary Secondary Screen: PARP-1 Activity Assay (e.g., ELISA, Fluorometric) Primary_Decision->Secondary Active Compounds (Hits) Inactive Inactive Primary_Decision->Inactive Inactive Compounds Secondary_Decision Confirm On-Target Activity Secondary->Secondary_Decision DoseResponse Dose-Response & IC50/EC50 Determination Secondary_Decision->DoseResponse Confirmed Hits FalsePositive Off-Target / False Positives Secondary_Decision->FalsePositive False Positives SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR Lead Lead Candidates SAR->Lead

Caption: HTS workflow for identifying flavone-based Parthanatos inhibitors.

Data Presentation

The results from the HTS campaign should be summarized for clear interpretation and comparison.

Table 1: Primary Screen Hit Summary

MetricValue
Total Compounds Screened5,120
Hit Concentration10 µM
Hit Criteria>50% protection from MNNG-induced cell death
Number of Hits112
Hit Rate2.2%

Table 2: Dose-Response Data for Lead Flavone Candidates

Compound IDFlavone ClassEC50 (µM) in Cell Viability AssayIC50 (µM) in PARP-1 Activity Assay
Control Flavone > 5025.6
Hit-01 4'-Methoxyflavone 8.23.5
Hit-02 3',4'-Dimethoxyflavone 6.52.1
Hit-03 Quercetin 12.15.8
Hit-04 Fisetin 9.84.2

Data is illustrative and based on published findings for similar compounds.[6][8]

Experimental Protocols

Protocol 1: Primary High-Throughput Screen using MTT Assay

This protocol is designed to assess cell viability and identify compounds that protect cells from Parthanatos induced by the DNA alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[10] The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[11][12]

Materials:

  • HeLa or SH-SY5Y cells

  • 96-well clear, flat-bottom cell culture plates

  • Flavone compound library (dissolved in DMSO)

  • MNNG (N-methyl-N'-nitro-N-nitrosoguanidine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[13]

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Add 1 µL of each flavone compound from the library to the respective wells for a final concentration of 10 µM. Include vehicle controls (DMSO only) and positive controls (known PARP inhibitors).

  • Induction of Parthanatos: After 1 hour of pre-incubation with the compounds, add MNNG to a final concentration of 100 µM to all wells except the "no-treatment" controls.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the controls. Compounds showing significant protection are considered primary hits.

Protocol 2: Secondary Screen using an ELISA-based PARP-1 Activity Assay

This protocol confirms whether the primary hits directly inhibit the enzymatic activity of PARP-1. The assay measures the amount of poly(ADP-ribose) (PAR) polymer synthesized by purified PARP-1 enzyme.[14][15]

Materials:

  • 96-well plates pre-coated with histones[16]

  • Recombinant human PARP-1 enzyme

  • Activated DNA (nicked DNA)

  • β-NAD+ (substrate)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2)[17]

  • Streptavidin-HRP (Horse Radish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader (absorbance at 450 nm)

Procedure:

  • Assay Setup: To the histone-coated wells, add the following in order:

    • 25 µL of assay buffer.

    • 5 µL of the hit flavone compound at various concentrations (for dose-response).

    • 10 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA.

  • Enzyme Reaction: Initiate the reaction by adding 10 µL of a β-NAD+/Biotinylated NAD+ mixture to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for PAR synthesis.

  • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection:

    • Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This will bind to the biotinylated PAR polymers.

    • Wash the plate again as described in step 4.

    • Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm. The signal intensity is proportional to PARP-1 activity.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.

Conclusion

The described HTS workflow and detailed protocols provide a comprehensive strategy for the discovery of novel flavone-based inhibitors of Parthanatos. By combining a cell-based phenotypic primary screen with a target-based biochemical secondary screen, this approach allows for the identification of potent and specific inhibitors of PARP-1. The resulting lead compounds can serve as a foundation for the development of new therapeutics for a range of diseases driven by Parthanatos-mediated cell death.

References

Application Notes and Protocols: 3',4'-Dimethoxyflavone as a Neuroprotective Agent Against NMDA-Induced Neuronal Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Overactivation of the N-methyl-D-aspartate (NMDA) receptor is a key mechanism underlying excitotoxic neuronal death in various neurological disorders.[1][2][3] This document provides detailed experimental protocols to investigate the neuroprotective effects of 3',4'-Dimethoxyflavone (DMF), a lipophilic flavone, against NMDA-induced neuronal death.[4] DMF has been shown to protect cortical neurons by reducing the synthesis and accumulation of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the parthanatos cell death pathway.[4][5] The following protocols and data are intended to guide researchers in studying the therapeutic potential of this compound.

Data Presentation

The neuroprotective effect of this compound (DMF) against NMDA-induced neuronal death has been quantified in primary cortical neurons. The following table summarizes the concentration-dependent protective effect of DMF.

Treatment GroupConcentration (µM)Neuronal Death (%)
Control (CSS)-~5%
NMDA500~60-80%[6]
NMDA + DMF12.5Reduced
NMDA + DMF25Significantly Reduced[5]
NMDA + DMF50Significantly Reduced[4]
NMDA + DMF100Significantly Reduced[4]

Table 1: Summary of this compound's effect on NMDA-induced neuronal death in primary cortical neurons. Data are compiled from published studies.[4][5][6] The exact percentage of reduction in neuronal death by DMF is concentration-dependent.

Signaling Pathway

Overstimulation of the NMDA receptor leads to excessive calcium (Ca2+) influx, triggering a cascade of intracellular events that culminate in neuronal death. This process, known as excitotoxicity, involves the activation of various downstream effectors, including nitric oxide synthase (nNOS) and PARP-1. The overactivation of PARP-1 leads to a form of programmed cell death called parthanatos. This compound is proposed to interfere with this pathway by inhibiting PARP-1 activity.

NMDA_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx ↑ Ca2+ Influx NMDA_R->Ca_Influx nNOS ↑ nNOS Activation Ca_Influx->nNOS NO ↑ Nitric Oxide (NO) nNOS->NO DNA_Damage DNA Damage NO->DNA_Damage PARP1 ↑ PARP-1 Activation DNA_Damage->PARP1 PAR ↑ PAR Polymer Accumulation PARP1->PAR AIF AIF Translocation to Nucleus PAR->AIF Cell_Death Neuronal Death (Parthanatos) AIF->Cell_Death DMF This compound DMF->PARP1

Caption: NMDA Receptor-Mediated Parthanatos and the inhibitory point of this compound.

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the preparation of primary neuronal cultures from fetal mice, a common model for studying neurotoxicity.

Materials:

  • Gestational day 15-16 fetal CD1 mice[5]

  • Growth medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • 5-fluoro-2'-deoxyuridine (5F2DU)[5]

  • Poly-D-lysine coated culture plates

Procedure:

  • Euthanize pregnant mice according to approved animal care protocols.

  • Dissect the cortices from fetal brains in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Mechanically dissociate the tissue by gentle trituration.

  • Plate the dissociated cells onto poly-D-lysine coated plates in the growth medium.

  • After 3-4 days in vitro (DIV), add 30 µM 5F2DU to the medium to inhibit glial proliferation.[5] This results in a culture of at least 80% neurons.[5]

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Use cultures for experiments at 12-14 DIV.[5]

NMDA-Induced Excitotoxicity and Treatment with this compound

This protocol details the induction of neuronal death using NMDA and the application of the neuroprotective compound.

Materials:

  • Primary cortical neuron cultures (12-14 DIV)

  • Control Salt Solution (CSS): 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 25 mM Tris-Cl, 15 mM glucose, pH 7.4[7]

  • N-methyl-D-aspartate (NMDA) stock solution

  • Glycine stock solution

  • This compound (DMF) stock solution (dissolved in DMSO)

  • Conditioned growth medium

Procedure:

  • Prepare fresh NMDA solution in CSS at a final concentration of 500 µM, supplemented with 10 µM glycine as a co-agonist.[5][6]

  • Prepare DMF solutions in CSS at the desired final concentrations (e.g., 12.5, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all groups and does not exceed 0.1%.

  • For treatment groups, pre-incubate the neuronal cultures with the desired concentrations of DMF for a specified period (e.g., 30 minutes to 1 hour) before NMDA exposure.

  • Wash the cells with CSS.[6]

  • Expose the neurons to the NMDA/glycine solution (or NMDA/glycine + DMF for treatment groups) for 5 minutes.[5][6]

  • After 5 minutes, remove the treatment solution and restore the cultures to their original conditioned growth medium.[5]

  • Incubate the cultures for 15-24 hours before assessing cell death.[5]

Quantification of Neuronal Death

This protocol uses a common and reliable method for quantifying cell viability using fluorescent dyes that differentiate between live and dead cells.

Materials:

  • Hoechst 33342 solution (5 mg/mL)[5]

  • Propidium Iodide (PI) solution (1 mg/mL)[5]

  • Fluorescence microscope with appropriate filters

Procedure:

  • After the 15-24 hour incubation period, add Hoechst 33342 to the culture medium to a final concentration of 5 µg/mL and incubate for 5 minutes. This will stain the nuclei of all cells blue.[5]

  • Add Propidium Iodide to the medium to a final concentration of 1 µg/mL and incubate for a further 5 minutes. PI will enter and stain the nuclei of dead cells red.[5]

  • Aspirate the medium and wash the cultures with CSS.[5]

  • Acquire images using a fluorescence microscope. Capture images from at least three separate fields for each treatment condition.[5]

  • Quantify cell death by counting the number of PI-stained (red) nuclei and the total number of Hoechst-stained (blue) nuclei.

  • Calculate the percentage of cell death as: (Number of PI-positive cells / Number of Hoechst-positive cells) x 100.[5]

Experimental Workflow

The overall experimental process, from cell culture to data analysis, is outlined below.

Workflow Culture 1. Primary Cortical Neuron Culture (12-14 DIV) Pretreat 2. Pre-treatment with This compound Culture->Pretreat Induce 3. Induce Excitotoxicity (500 µM NMDA, 5 min) Pretreat->Induce Incubate 4. Incubate in Conditioned Medium (15-24h) Induce->Incubate Stain 5. Stain with Hoechst 33342 and Propidium Iodide Incubate->Stain Image 6. Fluorescence Microscopy Stain->Image Analyze 7. Quantify Cell Death (% PI-positive cells) Image->Analyze

References

Application Notes and Protocols for Investigating Tubulin Polymerization with 3-hydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the effects of 3-hydroxy-3',4'-dimethoxyflavone on tubulin polymerization. This flavonoid has been identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2] This document outlines detailed protocols for both in vitro biochemical assays and cell-based assays to characterize the activity of this compound. Additionally, it includes a summary of its known biological effects and visual diagrams of the experimental workflow and relevant signaling pathways.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a key target for the development of anticancer agents. Compounds that interfere with tubulin polymerization, either by inhibiting its assembly or by preventing its disassembly, can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

3-hydroxy-3',4'-dimethoxyflavone is a synthetic flavonoid derivative that has demonstrated significant cytotoxic activity against various cancer cell lines, notably human melanoma (SK-MEL-1).[1][2] Studies have shown that its mechanism of action involves the direct inhibition of tubulin polymerization.[1][2] This document provides the necessary protocols and data presentation formats to facilitate further research into this promising compound.

Data Presentation

Quantitative Data Summary
Cell LineAssay TypeEndpoint3-hydroxy-3',4'-dimethoxyflavone IC50 (µM)Reference Compound (e.g., Colchicine) IC50 (µM)
SK-MEL-1CytotoxicityCell ViabilityNot specifiedNot specified

Note: The original research indicates strong cytotoxicity and blockage of tubulin polymerization, but does not provide a specific IC50 value for the latter in the abstract. Researchers are encouraged to determine this value empirically using the provided protocols.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity Measurement)

This protocol describes a method to measure the effect of 3-hydroxy-3',4'-dimethoxyflavone on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

Materials:

  • Lyophilized bovine or porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution: 10 mM in GTB

  • Glycerol (optional, as a polymerization enhancer)

  • 3-hydroxy-3',4'-dimethoxyflavone stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Paclitaxel for stabilization, Nocodazole or Colchicine for destabilization)

  • 96-well, flat-bottom microplate (clear)

  • Temperature-controlled microplate reader capable of measuring absorbance at 340-360 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin on ice with cold GTB to a final concentration of 2-4 mg/mL.

    • Prepare serial dilutions of 3-hydroxy-3',4'-dimethoxyflavone in GTB. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

    • Prepare control wells: no compound (vehicle control), positive control for inhibition (e.g., Nocodazole), and positive control for stabilization (e.g., Paclitaxel).

  • Assay Setup (on ice):

    • In a 96-well plate on ice, add the test compounds and controls.

    • Add the tubulin solution to each well.

    • To initiate polymerization, add GTP to each well to a final concentration of 1 mM.

  • Measurement:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (turbidity) as a function of time for each concentration of the test compound.

    • Determine the rate of polymerization (the slope of the linear phase) and the maximum polymer mass (the plateau of the curve).

    • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Microtubule Structure Analysis (Immunofluorescence)

This protocol allows for the visualization of the effects of 3-hydroxy-3',4'-dimethoxyflavone on the microtubule network within cells.

Materials:

  • Cancer cell line (e.g., HeLa, SK-MEL-1)

  • Cell culture medium and supplements

  • Glass coverslips

  • 3-hydroxy-3',4'-dimethoxyflavone

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: fluorescently labeled anti-mouse or anti-rabbit IgG

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-hydroxy-3',4'-dimethoxyflavone for a specified period (e.g., 18-24 hours). Include a vehicle-only control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with 1% BSA in PBS for 30-60 minutes.

    • Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the microtubule network using a fluorescence microscope.

    • Observe changes in microtubule structure, such as depolymerization, formation of abnormal mitotic spindles, or cell rounding, in treated cells compared to control cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of 3-hydroxy-3',4'-dimethoxyflavone on cell cycle progression.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • 3-hydroxy-3',4'-dimethoxyflavone

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to attach.

    • Treat the cells with different concentrations of 3-hydroxy-3',4'-dimethoxyflavone for a relevant time period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis:

    • Compare the cell cycle distribution of treated cells with that of untreated control cells to identify any cell cycle arrest. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_analysis Data Interpretation invitro_start Prepare Tubulin and Compound polymerization_assay Tubulin Polymerization Assay (Turbidity) invitro_start->polymerization_assay invitro_data Determine IC50 for Polymerization Inhibition polymerization_assay->invitro_data quantify_g2m Quantify G2/M Arrest invitro_data->quantify_g2m cell_culture Culture and Treat Cancer Cells immunofluorescence Immunofluorescence (Microtubule Structure) cell_culture->immunofluorescence flow_cytometry Flow Cytometry (Cell Cycle Analysis) cell_culture->flow_cytometry apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis_assay visualize_microtubacles visualize_microtubacles immunofluorescence->visualize_microtubacles flow_cytometry->quantify_g2m quantify_apoptosis Measure Apoptosis Induction apoptosis_assay->quantify_apoptosis visualize_microtubules Visualize Microtubule Disruption

Caption: Experimental workflow for investigating 3-hydroxy-3',4'-dimethoxyflavone.

signaling_pathway compound 3-hydroxy-3',4'- dimethoxyflavone tubulin β-Tubulin (Colchicine Binding Site - Putative) compound->tubulin Binds to polymerization Tubulin Polymerization Inhibition tubulin->polymerization spindle Mitotic Spindle Disruption polymerization->spindle g2m_arrest G2/M Phase Cell Cycle Arrest spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis intrinsic Intrinsic Pathway (Cytochrome c release) apoptosis->intrinsic extrinsic Extrinsic Pathway apoptosis->extrinsic

Caption: Proposed signaling pathway for 3-hydroxy-3',4'-dimethoxyflavone.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3',4'-Dimethoxyflavone Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 3',4'-Dimethoxyflavone in cell-based assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: Based on published studies, a starting concentration range of 1 µM to 50 µM is recommended. The optimal concentration will be cell-type and assay-dependent. For neuroprotective effects, an EC50 of approximately 9.94 µM has been observed in HeLa and SH-SY5Y cells.[1] As an antagonist of the aryl hydrocarbon receptor (AhR), it effectively inhibits TCDD-induced activity at concentrations between 0.1 µM and 10 µM.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the maximum DMSO concentration that can be used in my cell culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) in all experiments.

Q4: Is this compound cytotoxic?

A4: At concentrations effective for its neuroprotective and AhR antagonist activities (typically up to 25 µM), this compound has not been reported to be cytotoxic in several cell lines, including HeLa and SH-SY5Y.[1] However, it is essential to determine the cytotoxic concentration (IC50) for your specific cell line using a viability assay. A related compound, 3-Hydroxy-3',4'-dimethoxyflavone, also showed no cytotoxicity on U251 glioblastoma cells at its effective treatment concentrations.[2]

Q5: Can this compound interfere with my cell viability assay?

A5: Yes, flavonoids, in general, have been reported to interfere with tetrazolium-based viability assays like the MTT assay. This is due to their potential to reduce the MTT reagent in the absence of cells, leading to an overestimation of cell viability.[3][4] It is highly recommended to include a "no-cell" control with the compound at all tested concentrations to assess for any direct reduction of the assay reagent. Consider using alternative viability assays such as Trypan Blue exclusion, CellTiter-Glo® (ATP-based), or crystal violet staining.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Culture Medium The concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Prepare working solutions by diluting the DMSO stock in pre-warmed complete culture medium. Vortex or mix thoroughly immediately after dilution. Avoid preparing large volumes of working solutions that will sit for extended periods. If precipitation persists, consider lowering the final concentration or slightly increasing the final DMSO concentration (while staying below cytotoxic levels and adjusting the vehicle control accordingly).
Inconsistent or Non-reproducible Results Degradation of the compound due to improper storage or repeated freeze-thaw cycles. Variability in cell seeding density. Interference of the compound with the assay readout.Aliquot the stock solution and store it at -20°C or -80°C. Use a fresh aliquot for each experiment. Ensure a uniform single-cell suspension before seeding and use a precise multichannel pipette. Include appropriate controls, such as a "no-cell" control with the compound, to check for assay interference.
Unexpected Biological Effects Off-target effects of the compound at high concentrations. The final DMSO concentration is causing cellular stress or toxicity.Perform a dose-response experiment to identify the optimal concentration range. Always include a vehicle control (DMSO alone) at the same final concentration as your highest compound concentration to differentiate between compound-specific effects and solvent effects.
High Background in Fluorescence-Based Assays Flavonoids can exhibit autofluorescence, which may interfere with the detection of fluorescent signals.Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your fluorescent probe. If significant autofluorescence is detected, you may need to subtract this background signal from your experimental readings or choose a fluorescent probe with a different spectral profile.
Overestimation of Cell Viability in MTT Assay Direct reduction of the MTT reagent by this compound.Include a "no-cell" control with various concentrations of the compound to quantify its direct effect on MTT reduction. Subtract this background absorbance from the absorbance of the cell-containing wells. Alternatively, use a different viability assay that is less prone to interference from reducing compounds, such as Trypan Blue exclusion, crystal violet staining, or an ATP-based assay like CellTiter-Glo®.[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Complete cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in a specific volume of DMSO (Molecular Weight of this compound = 282.29 g/mol ).

    • Under sterile conditions, dissolve the calculated amount of powder in the appropriate volume of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in pre-warmed complete culture medium.

    • Always add the DMSO stock to the medium and mix immediately and thoroughly.

Protocol 2: Determining the Optimal Concentration and Cytotoxicity using a Cell Viability Assay (MTT Assay with Controls)

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used).

    • Also, prepare a set of wells without cells ("no-cell" control) containing the medium and each concentration of this compound to test for direct MTT reduction.

    • Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well (including the "no-cell" control wells).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance of the "no-cell" control wells for each compound concentration from the corresponding cell-containing wells.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

      • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

      • Determine the IC50 value (the concentration that inhibits 50% of cell viability) from the curve.

Quantitative Data Summary

Table 1: Solubility and Recommended Concentrations

ParameterValueReference
Solubility Soluble in DMSO-
Recommended Starting Concentration Range 1 - 50 µM[1]
EC50 for Neuroprotection (HeLa, SH-SY5Y cells) ~9.94 µM[1]
Effective Concentration for AhR Antagonism 0.1 - 10 µM-

Table 2: Cytotoxicity Data for Related Flavonoids (IC50 values)

CompoundCell LineIC50 (µM)Reference
5,7-DimethoxyflavoneMOLT-4 (Leukemia)>100[6]
5,7-DimethoxyflavoneU937 (Leukemia)>100[6]
2',3',4'-trimethoxy-5,6-naphthoflavanoneHCT116 (Colon Cancer)~10-20[7]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-oneMDA-MB-231 (Breast Cancer)20 µg/mL[8]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-oneMDA-MB-468 (Breast Cancer)25 µg/mL[8]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-oneMCF 10A (Normal Breast Epithelial)40 µg/mL[8]
Novel Flavone DerivativesMCF-7 (Breast Cancer)7.1 - >30

Note: The cytotoxicity of this compound should be determined empirically for each cell line.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Culture Medium stock->working treat Treat Cells with This compound working->treat seed Seed Cells in 96-well Plate seed->treat viability Perform Cell Viability Assay treat->viability read Measure Absorbance/ Fluorescence/Luminescence viability->read controls Include Vehicle and No-Cell Controls controls->viability plot Generate Dose-Response Curve read->plot ic50 Determine Optimal Concentration & IC50 plot->ic50

Caption: Experimental workflow for optimizing this compound concentration.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway antagonism.[9][10][11][12][13]

parthanatos_pathway cluster_stimulus Cellular Stress cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_death Cell Death Stress DNA Damage (e.g., MNNG) PARP1 PARP-1 Stress->PARP1 Overactivation PAR PAR Polymer (Accumulation Reduced) PARP1->PAR Synthesis AIF_mito AIF (in Mitochondrion) PAR->AIF_mito Triggers release (Inhibited) DMF This compound DMF->PARP1 Inhibition AIF_cyto AIF (in Cytoplasm) AIF_mito->AIF_cyto Release Blocked DNA_frag Large-scale DNA Fragmentation AIF_cyto->DNA_frag Translocation to nucleus (Blocked) Cell_death Parthanatos (Inhibited) DNA_frag->Cell_death

Caption: Inhibition of the Parthanatos pathway by this compound.[14][15][16][17][18]

References

Technical Support Center: Synthesis of Methoxylated Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methoxylated flavonoids. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of methoxylated flavonoids.

Issue 1: Low Yield of a Desired Methoxylated Flavonoid

Question: My methylation reaction is resulting in a low yield of the target methoxylated flavonoid. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in flavonoid methylation can stem from several factors, including incomplete reaction, side reactions, or degradation of the starting material or product. Here’s a step-by-step guide to troubleshoot this issue:

  • Assess Reaction Conditions:

    • Methylating Agent: The choice of methylating agent is crucial. While traditional reagents like methyl iodide and dimethyl sulfate are effective, they are also hazardous.[1] An eco-friendly alternative is dimethyl carbonate (DMC) used with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] Ensure the chosen reagent is fresh and used in the correct stoichiometric ratio.

    • Solvent and Base: The solvent and base system must be appropriate for both the flavonoid and the methylating agent. Aprotic polar solvents like acetone or DMF are commonly used with bases such as K₂CO₃.[2] For poorly soluble flavonoids, a stronger solvent system like DMSO with KOH or NaOH can be effective.[2][3]

    • Temperature and Reaction Time: These parameters are highly dependent on the reactivity of the hydroxyl group being methylated. For instance, the 5-OH group is notoriously difficult to methylate due to hydrogen bonding with the C4 carbonyl group and may require more forcing conditions.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] Reaction times can vary significantly, from 12 to 72 hours depending on the substrate.[1]

  • Purity of Starting Materials:

    • Ensure the starting flavonoid is pure and dry. Impurities can interfere with the reaction.

    • The solvent and reagents should be anhydrous, as water can quench the base and hydrolyze some methylating agents.

  • Side Reactions:

    • Over-methylation: If multiple hydroxyl groups are present, over-methylation can occur, leading to a mixture of products and a lower yield of the desired compound. Consider using protecting groups for more reactive hydroxyls.

    • C-methylation: With certain reagents like methyl iodide, C-methylation can compete with O-methylation, especially under strong basic conditions.[3]

    • Degradation: Flavonoids can be sensitive to harsh basic or acidic conditions and high temperatures. If degradation is suspected, consider milder reaction conditions or a different synthetic route.

  • Work-up and Purification:

    • Ensure that the work-up procedure effectively removes unreacted reagents and byproducts without degrading the product.

    • Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss.

Issue 2: Poor Regioselectivity in Methylation/Demethylation

Question: I am struggling to achieve regioselective methylation of a polyhydroxylated flavonoid. How can I improve the selectivity?

Answer:

Achieving regioselectivity is a major challenge in flavonoid synthesis due to the similar reactivity of different hydroxyl groups. Here are several strategies to improve selectivity:

  • Exploiting Inherent Reactivity Differences: The reactivity of flavonoid hydroxyl groups generally follows the order: 7-OH > 4'-OH > 3-OH > 3'-OH > 5-OH.[3] By carefully controlling reaction conditions (e.g., using a limited amount of methylating agent, lower temperature, weaker base), it is sometimes possible to selectively methylate the more reactive hydroxyl groups.

  • Use of Protecting Groups: This is the most common and reliable method for achieving regioselectivity.

    • Selective Protection: Protect more reactive hydroxyl groups before carrying out the desired methylation. For example, the catechol group (3'-OH and 4'-OH) can be selectively protected.[5]

    • Choice of Protecting Group: The choice of protecting group is critical and depends on the stability required during subsequent reactions and the conditions for its removal.[6] Common protecting groups for hydroxyls include benzyl, acetyl, and silyl ethers. The ideal protecting group is introduced in high yield under mild conditions, is stable to the reaction conditions, and can be removed selectively in high yield without affecting the rest of the molecule.[7]

  • Enzymatic Methylation: Flavonoid O-methyltransferases (OMTs) are enzymes that catalyze the regioselective methylation of flavonoids.[8]

    • High Selectivity: OMTs can exhibit high regioselectivity for specific hydroxyl groups, offering a green and efficient alternative to chemical methods.[9]

    • Fusion Enzymes: For polymethylation, fusion enzymes combining two different regiospecific OMTs can be used in a one-pot procedure.[10]

    • Availability: The main limitation is the availability of OMTs with the desired regioselectivity for a specific substrate.

  • Strategic Demethylation: In some cases, it may be easier to start with a polymethoxylated flavonoid and selectively demethylate it. The regioselectivity of demethylation often follows the order C-7 > C-4' ≈ C-3' > C-5 > C-3.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of methoxylated flavonoids?

A1: The primary challenges include:

  • Low Yields: Often due to the complexity of the reactions, side product formation, and the need for multi-step syntheses.[12]

  • Poor Regioselectivity: The presence of multiple hydroxyl groups with similar reactivity makes it difficult to selectively methylate or demethylate a specific position.[9] This often necessitates the use of protecting groups, which adds steps to the synthesis.[6]

  • Harsh Reaction Conditions: Many traditional methylation methods use hazardous reagents and require stringent, anhydrous conditions.[1][12]

  • Complex Purification: The final products often require extensive purification to separate them from isomers and other byproducts.[12]

  • Scalability: Scaling up flavonoid synthesis from the lab to an industrial scale can be challenging due to cost and the complexity of the procedures.[12]

Q2: What are the advantages of enzymatic synthesis of methoxylated flavonoids over chemical synthesis?

A2: Enzymatic synthesis using O-methyltransferases (OMTs) offers several advantages:

  • High Regioselectivity: OMTs can catalyze methylation at specific positions on the flavonoid scaffold, reducing the need for protecting groups.[8][9]

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions under mild temperature and pH conditions, which is more environmentally friendly.

  • Higher Purity: The high selectivity of enzymes often leads to fewer byproducts, simplifying purification.

  • Potential for One-Pot Synthesis: Fusion enzymes can be used for multiple methylation steps in a single reaction vessel.[10]

The main disadvantage is the availability and stability of the required enzymes.

Q3: How can I choose the right protecting group for my flavonoid synthesis?

A3: The ideal protecting group should be:[7]

  • Easy and efficient to introduce.

  • Stable to the subsequent reaction conditions.

  • Easy to remove selectively and efficiently under mild conditions that do not affect other functional groups.

  • Readily available and inexpensive.

The choice will depend on the specific hydroxyl group to be protected and the planned synthetic route. For example, a benzyl group is stable to a wide range of conditions but is typically removed by hydrogenolysis, which might not be compatible with other functional groups in the molecule. An acetyl group is easily introduced and removed but is less stable to basic and acidic conditions.

Q4: My demethylation reaction is not working or is non-selective. What should I do?

A4: Demethylation can be as challenging as methylation. Consider the following:

  • Reagent Choice: Different reagents have different selectivities. For example, boron tribromide (BBr₃) is a powerful but often non-selective demethylating agent. Milder reagents or specific conditions might be required for selective demethylation.

  • Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction closely to avoid over-demethylation or degradation.

  • Substrate Structure: The position of the methoxy group influences its reactivity. For instance, the 5-methoxy group is generally more difficult to cleave.

  • Enzymatic Demethylation: Certain microorganisms in the human gut have been shown to regioselectively demethylate polymethoxyflavones.[11] While not a standard laboratory procedure, this highlights the potential for biocatalytic approaches.

Data Presentation

Table 1: Comparison of Yields for Different Methylation Methods of Quercetin

Methylating Agent/MethodSolvent/BaseProductYield (%)Reference
Dichlorodiphenylmethane / MOMClDiphenyl ether / Acetone, K₂CO₃4'-O-methylquercetin63[5]
Dimethyl sulfate / KOHDMSOQuercetin pentamethyl etherQuantitative[2][3]
Methyl iodide / K₂CO₃DMF5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-bis(methoxymethoxy)-4H-chromen-4-one-[5]
Dimethyl carbonate / DBU-5,7-dimethoxyflavoneQuantitative[1]

Note: Yields can vary significantly based on the specific reaction conditions and the scale of the reaction.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4′-O-methylquercetin [5]

This protocol involves a five-step synthesis starting from quercetin.

Step 1: Protection of the 3' and 4' hydroxyl groups

  • To a stirred mixture of quercetin (1 mmol) in diphenyl ether (20 ml), add dichlorodiphenylmethane (1.5 mmol).

  • Heat the reaction mixture at 175 °C for 30 minutes.

  • Cool the mixture to room temperature and add petroleum ether (50 ml) to precipitate the product.

  • Filter the solid and purify by column chromatography (25% ethyl acetate in petroleum ether) to yield 2-(2,2-diphenylbenzo[d][4][10]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one.

Step 2: Protection of the 3 and 7 hydroxyl groups

  • To a stirred mixture of the product from Step 1 (4.21 mmol) and K₂CO₃ (17.68 mmol) in dry acetone, add chloromethyl ether (16.84 mmol) at room temperature.

  • Reflux the reaction mixture gently for 6 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Remove the solvent in vacuo and purify the residue to obtain the protected intermediate.

Step 3: Deprotection of the 3' and 4' protecting group This step is not explicitly detailed in the provided summary but would typically involve a deprotection step compatible with the diphenylacetal protecting group.

Step 4: Methylation of the 4' hydroxyl group

  • To a solution of the product from Step 3 (0.26 mmol) in dry DMF (20 ml), add K₂CO₃ (0.47 mmol) and iodomethane (0.31 mmol) at room temperature.

  • Stir the reaction for 8 hours.

  • Partition the reaction mixture between ethyl acetate (100 ml) and water (100 ml).

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

Step 5: Removal of the 3 and 7 protecting groups This step is not explicitly detailed in the provided summary but would involve the removal of the methoxymethyl (MOM) ethers, typically under acidic conditions.

Protocol 2: Enzymatic Methylation of Flavonoids using OMTs [13]

This is a general protocol for assaying OMT activity.

  • Prepare a reaction mixture (final volume of 500 µL) containing:

    • Flavonoid substrate (50 µM)

    • S-adenosyl-L-methionine (SAM) (100 µM)

    • Recombinant OMT enzyme (50 μg)

    • Tris-HCl buffer (20 mM, pH 7.5)

  • Incubate the reaction mixture at 37 °C for 30 minutes.

  • Stop the reaction by adding 5 M HCl (50 μL).

  • Extract the reaction products twice with ethyl acetate.

  • Evaporate the combined ethyl acetate extracts to dryness.

  • Redissolve the residue in methanol for analysis by HPLC.

Mandatory Visualization

flavonoid_synthesis_troubleshooting start Low Yield of Methoxylated Flavonoid check_conditions Review Reaction Conditions (Reagent, Solvent, T, Time) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_purity Verify Purity of Starting Materials purity_ok Materials Pure? check_purity->purity_ok check_side_reactions Investigate Potential Side Reactions side_reactions_ok Side Reactions Minimal? check_side_reactions->side_reactions_ok optimize_workup Optimize Work-up and Purification workup_ok Purification Optimized? optimize_workup->workup_ok conditions_ok->check_purity Yes adjust_conditions Adjust Reagent/Solvent/T/Time conditions_ok->adjust_conditions No purity_ok->check_side_reactions Yes purify_materials Purify/Dry Starting Materials purity_ok->purify_materials No side_reactions_ok->optimize_workup Yes modify_strategy Use Protecting Groups/ Change Reagents side_reactions_ok->modify_strategy No refine_purification Refine Chromatography/ Recrystallization workup_ok->refine_purification No success Improved Yield workup_ok->success Yes adjust_conditions->check_conditions purify_materials->check_purity modify_strategy->check_side_reactions refine_purification->optimize_workup

Caption: Troubleshooting workflow for low yield in methoxylated flavonoid synthesis.

NFkB_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus Nucleus Cytokines Cytokines (e.g., TNF-α) IKK IKK Complex Cytokines->IKK LPS LPS LPS->IKK IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasomal Degradation IkB_p->Proteasome ubiquitination Methoxylated_Flavonoids Methoxylated Flavonoids Methoxylated_Flavonoids->IKK inhibits DNA DNA NFkB_n->DNA binds to Transcription Gene Transcription (Inflammatory Response) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by methoxylated flavonoids.

References

cytochrome P450-mediated metabolism of 3',4'-Dimethoxyflavone and potential interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytochrome P450 (CYP) mediated metabolism of 3',4'-Dimethoxyflavone (3',4'-DMF).

Frequently Asked Questions (FAQs)

Q1: Which cytochrome P450 enzymes are primarily responsible for the metabolism of this compound?

A1: Based on in vitro studies with recombinant human CYP enzymes, CYP1B1 is the primary enzyme responsible for the metabolism of this compound.[1][2] It has been shown to be a good substrate for CYP1B1, while its metabolism by CYP2A13 is negligible.[1][2]

Q2: What are the major metabolites of this compound formed by CYP1B1?

A2: The main metabolic reaction is O-demethylation , leading to the formation of 3',4'-dihydroxyflavone .[1][2] Additionally, several ring-oxygenated products are also formed.[1][2]

Q3: Are there any known drug-drug interactions associated with this compound?

A3: Yes, this compound has been identified as a competitive antagonist of the aryl hydrocarbon receptor (AhR). This can lead to the inhibition of AhR-mediated induction of other CYP enzymes, such as CYP1A1 . As flavonoids are known to interact with various P450 enzymes, including CYP3A4, there is a potential for drug-drug interactions with co-administered substances that are substrates for these enzymes.[3][4][5]

Q4: Where can I find a reliable experimental protocol for studying the in vitro metabolism of this compound?

A4: A detailed methodology for in vitro oxidation of flavonoids using recombinant human P450 enzymes is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no metabolism of this compound observed. Incorrect CYP enzyme used: this compound is a poor substrate for CYP2A13.[1][2]Ensure you are using a metabolically competent system containing active CYP1B1.
Inactive enzyme preparation: Improper storage or handling can lead to loss of enzyme activity.Verify the activity of your CYP1B1 preparation using a known positive control substrate.
Suboptimal reaction conditions: Incubation time, temperature, or cofactor concentrations may not be optimal.Refer to the detailed experimental protocol provided. Ensure the NADPH-generating system is freshly prepared and active.
Unexpected metabolite profile observed. Contamination of the substrate or reagents. Verify the purity of your this compound and other reaction components using appropriate analytical techniques (e.g., HPLC, MS).
Presence of other metabolizing enzymes in the system (e.g., crude liver fractions). Use recombinant CYP enzymes to pinpoint the contribution of specific isoforms.
Difficulty in detecting and identifying metabolites. Inadequate analytical sensitivity. Optimize your LC-MS/MS parameters, including ionization source conditions and collision energy, for the expected metabolites.[1]
Metabolite instability. Minimize sample processing time and keep samples on ice to prevent degradation.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the CYP1B1-mediated metabolism of this compound.

Parameter Value Enzyme Reference
Rate of 3',4'-dihydroxyflavone formation4.2 min⁻¹CYP1B1[1][2]

Experimental Protocols

In Vitro Oxidation of this compound by Recombinant Human CYP1B1

This protocol is adapted from studies on the oxidation of methoxylated flavonoids by human cytochrome P450 enzymes.[1]

1. Reagents and Materials:

  • Purified recombinant human CYP1B1

  • Purified human NADPH-P450 reductase

  • L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • This compound (substrate)

  • NADPH-generating system:

    • NADP⁺

    • Glucose 6-phosphate

    • Yeast glucose 6-phosphate dehydrogenase

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

2. Reconstituted Monooxygenase System Preparation:

  • Prepare a reconstituted system containing CYP1B1 (50 pmol), NADPH-P450 reductase (100 pmol), and DLPC (50 µg) in potassium phosphate buffer.

3. Reaction Incubation:

  • Pre-incubate the reconstituted system at 37°C for 1 minute.

  • Add this compound (e.g., 60 µM final concentration) to the mixture.

  • Initiate the reaction by adding the NADPH-generating system (final concentrations: 0.5 mM NADP⁺, 5 mM glucose 6-phosphate, and 0.5 units/mL of yeast glucose 6-phosphate dehydrogenase).

  • Incubate at 37°C for a specified time (e.g., 20 minutes). Preliminary experiments should be conducted to ensure linearity of metabolite formation over the chosen time.[1]

4. Reaction Termination and Sample Preparation:

  • Terminate the reaction by adding an excess volume of ice-cold acetonitrile (e.g., 0.5 mL for a 0.25 mL reaction).[1]

  • Vortex the mixture vigorously.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.[1]

  • Transfer the supernatant (acetonitrile layer) for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem quadrupole mass spectrometer.[1]

  • Perform MS/MS analysis in positive electrospray ionization mode.[1]

  • Monitor for the parent compound and expected metabolites based on their mass-to-charge ratios (m/z).

Visualizations

Metabolism_Pathway DMF This compound DHF 3',4'-Dihydroxyflavone DMF->DHF  CYP1B1 (O-Demethylation) RO Ring-Oxygenated Products DMF->RO  CYP1B1 (Ring Oxidation)

Caption: CYP1B1-mediated metabolism of this compound.

Interaction_Pathway DMF This compound AhR Aryl Hydrocarbon Receptor (AhR) DMF->AhR Competitive Antagonist CYP1A1_Induction AhR-mediated CYP1A1 Induction AhR->CYP1A1_Induction Activates

Caption: Potential interaction of this compound with the AhR pathway.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reagents Prepare Reagents (CYP1B1, Substrate, etc.) System Assemble Reconstituted Monooxygenase System Reagents->System Preincubation Pre-incubate at 37°C System->Preincubation Initiation Add Substrate & Initiate with NADPH System Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with Acetonitrile Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS

Caption: Workflow for in vitro metabolism of this compound.

References

Technical Support Center: Enhancing the Neuroprotective Efficacy of 3',4'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the neuroprotective efficacy of 3',4'-Dimethoxyflavone (DMF).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of neuroprotection for this compound (DMF)?

A1: The primary neuroprotective mechanism of this compound is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 in response to DNA damage leads to a form of programmed cell death called parthanatos. By inhibiting PARP-1, DMF prevents the downstream events of this pathway, including the release of apoptosis-inducing factor (AIF) from the mitochondria and subsequent DNA fragmentation, thereby protecting neurons from cell death.[1][2][3]

Q2: Why is enhancing the efficacy of DMF a critical research focus?

A2: While DMF shows promising neuroprotective activity, its efficacy can be limited by low aqueous solubility and poor bioavailability.[4] This means that when administered, only a small fraction of the compound may reach its target in the brain. Enhancing its efficacy, primarily by improving its delivery and bioavailability, is crucial to translate its therapeutic potential from in vitro studies to in vivo applications.

Q3: What are the most common strategies to enhance the bioavailability of DMF?

A3: The two most common and effective strategies for enhancing the bioavailability of poorly soluble flavonoids like DMF are the formulation of Self-Microemulsifying Drug Delivery Systems (SMEDDS) and complexation with cyclodextrins. Both methods aim to improve the solubility and absorption of the compound in the gastrointestinal tract.

Q4: How does DMF compare to other related flavones in terms of neuroprotection?

A4: Studies have shown that the methoxylation pattern on the flavone structure is crucial for its neuroprotective activity. For instance, 4'-methoxyflavone also exhibits neuroprotective effects through PARP-1 inhibition. The additional methoxy group at the 3' position in DMF is thought to improve metabolic stability without destroying its neuroprotective activity, which is a desirable characteristic for drug development.[1][2]

Troubleshooting Guides

In Vitro Experimentation
Problem Possible Cause(s) Recommended Solution(s)
Low solubility of DMF in cell culture media, leading to precipitation. DMF is a lipophilic compound with poor water solubility. Direct addition of a high concentration of DMF from a DMSO stock can cause it to precipitate out of the aqueous media.- Prepare a high-concentration stock solution of DMF in DMSO. - When diluting into the final culture medium, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically <0.5%). - Add the DMF stock to the media with vigorous vortexing or sonication to aid dispersion. - For higher concentrations, consider using a cyclodextrin-complexed form of DMF to improve aqueous solubility.
Inconsistent results in neuroprotective assays (e.g., MTT, LDH). - Uneven cell seeding. - Variability in the timing of neurotoxin (e.g., NMDA, MNNG) and DMF application. - Interference of DMF with the assay itself (e.g., reduction of MTT by the compound).- Ensure a homogenous cell suspension before seeding and check for even cell distribution in wells. - Standardize all incubation times precisely. - Run a control with DMF and the assay reagent in a cell-free system to check for direct chemical interactions. If interference is observed, consider an alternative viability assay (e.g., Trypan Blue exclusion, Calcein-AM/Ethidium Homodimer-1 staining).
No significant neuroprotective effect observed. - The concentration of DMF is too low. - The concentration of the neurotoxin is too high, causing overwhelming cell death that cannot be rescued. - The chosen cell line is not a suitable model for the neuroprotective mechanism being studied.- Perform a dose-response curve for DMF to determine its optimal protective concentration. - Titrate the concentration of the neurotoxin to induce a sub-maximal level of cell death (e.g., 50-70%) to create a window for observing neuroprotection. - Ensure the cell line expresses the necessary receptors (e.g., NMDA receptors for NMDA-induced toxicity) and signaling pathways (e.g., PARP-1).
Formulation and Bioavailability Enhancement
Problem Possible Cause(s) Recommended Solution(s)
Precipitation of DMF from SMEDDS upon dilution in aqueous media. The formulation is not robust enough to maintain the drug in a solubilized state upon dilution in the gastrointestinal fluids.- Optimize the ratio of oil, surfactant, and co-surfactant in the SMEDDS formulation. - Incorporate polymers (e.g., HPMC, PVP) into the formulation to act as precipitation inhibitors and maintain a supersaturated state.[5]
Low encapsulation efficiency in cyclodextrin complexes. - Inappropriate type or concentration of cyclodextrin. - Suboptimal complexation method.- Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the one with the best complexation efficiency for DMF. - Optimize the molar ratio of DMF to cyclodextrin. - Experiment with different preparation methods such as co-evaporation, freeze-drying, or kneading to improve complex formation.
Instability of SMEDDS formulation during storage (e.g., phase separation, drug precipitation). - Incompatible excipients. - Migration of volatile co-solvents into the capsule shell. - Oxidation of unsaturated fatty acids in the oil phase.- Conduct thorough compatibility studies of all excipients. - Consider using less volatile co-solvents or formulating as a solid SMEDDS. - Incorporate a lipid-soluble antioxidant into the formulation.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell LineInducing AgentValueReference
EC50 (Protection against cell death) HeLaMNNG9.94 ± 1.05 µM[6]
EC50 (Protection against cell death) SH-SY5YMNNGNot explicitly stated, but significant protection at 10 and 20 µM[1]
Neuroprotection Primary Cortical NeuronsNMDASignificant protection at 12.5, 25, 50, and 100 µM[1]

Table 2: Enhancement of Methoxyflavone Bioavailability

FormulationMethoxyflavoneFold Increase in Oral Bioavailability (compared to unformulated)Reference
SMEDDS 5,7-dimethoxyflavone (a related methoxyflavone)26.01[7]
2-HP-β-CD Complex 5,7-dimethoxyflavone (a related methoxyflavone)22.90[7]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against NMDA-Induced Excitotoxicity
  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere and differentiate.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free culture medium to achieve the desired final concentrations.

  • Treatment: Pre-incubate the cells with varying concentrations of DMF for 1-2 hours.

  • Induction of Excitotoxicity: Prepare a fresh solution of N-methyl-D-aspartate (NMDA) in a control salt solution (CSS) containing 10 µM glycine as a co-agonist.[1] Expose the cells to a pre-determined excitotoxic concentration of NMDA for a short duration (e.g., 5-15 minutes).[1]

  • Wash and Recovery: Gently wash the cells with fresh culture medium to remove NMDA and the treatment compounds. Add fresh, complete culture medium and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[8]

    • Measure the absorbance at 570-590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: PARP-1 Activity Assay (Colorimetric)

This protocol is adapted from commercially available ELISA-based kits.

  • Plate Preparation: Use a 96-well plate pre-coated with histones.

  • Sample Preparation: Prepare cell lysates from neurons treated with a neurotoxin (e.g., MNNG) with or without DMF.

  • PARP-1 Reaction:

    • Add the cell lysate to the histone-coated wells.

    • Add activated DNA and NAD+ to initiate the PARP-1 reaction.

    • Incubate for a specified time (e.g., 30-60 minutes) to allow for the poly(ADP-ribosyl)ation of histones.

  • Detection:

    • Wash the wells to remove unreacted components.

    • Add a biotinylated anti-poly(ADP-ribose) antibody and incubate.

    • Wash the wells and add streptavidin-HRP.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 0.2N HCl).

  • Data Analysis: Measure the absorbance at 450 nm. A decrease in absorbance in the DMF-treated samples compared to the toxin-only treated samples indicates inhibition of PARP-1 activity.

Signaling Pathways and Experimental Workflows

Parthanatos Signaling Pathway

The following diagram illustrates the key steps in the parthanatos cell death pathway and the point of intervention for this compound.

Parthanatos_Pathway stress DNA Damage (e.g., from NMDA, MNNG) PARP1 PARP-1 Activation stress->PARP1 PAR PAR Polymer Synthesis PARP1->PAR AIF_release AIF Release PAR->AIF_release signals AIF_translocation AIF Translocation to Nucleus AIF_release->AIF_translocation DNA_frag DNA Fragmentation AIF_translocation->DNA_frag Cell_Death Parthanatos (Cell Death) DNA_frag->Cell_Death DMF This compound DMF->PARP1

Caption: Parthanatos pathway and DMF inhibition.

Experimental Workflow for Evaluating Enhanced Neuroprotective Efficacy

The following diagram outlines a logical workflow for researchers investigating the enhanced neuroprotective efficacy of DMF.

Experimental_Workflow Formulate_DMF Prepare DMF Formulations (e.g., SMEDDS, Cyclodextrin Complex) Solubility Solubility & Dissolution Studies Formulate_DMF->Solubility Cell_Culture Neuronal Cell Culture Neuroprotection_Assay Neuroprotection Assay (e.g., NMDA-induced toxicity) Cell_Culture->Neuroprotection_Assay Viability_Assay Cell Viability Measurement (e.g., MTT Assay) Neuroprotection_Assay->Viability_Assay PARP_Assay PARP-1 Activity Assay Viability_Assay->PARP_Assay ROS_Measurement ROS Measurement Viability_Assay->ROS_Measurement Caspase_Assay Caspase-3 Activity Assay (to exclude apoptosis) Viability_Assay->Caspase_Assay Compare_Efficacy Compare Efficacy: Unformulated vs. Formulated DMF Viability_Assay->Compare_Efficacy

Caption: Workflow for evaluating enhanced DMF efficacy.

References

Technical Support Center: Formulation Strategies for Poorly Water-Soluble Methoxyflavones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for formulating poorly water-soluble methoxyflavones.

FAQs: General Questions

Q1: Why are methoxyflavones often poorly water-soluble?

A1: Methoxyflavones are a class of flavonoids characterized by the presence of one or more methoxy groups (-OCH₃) on their basic flavonoid structure. This methoxylation increases the lipophilicity (fat-solubility) of the molecule, which consequently decreases its solubility in aqueous solutions.[1] While this increased lipophilicity can enhance metabolic stability and membrane permeability compared to their hydroxylated counterparts, it presents a significant challenge for developing oral dosage forms due to poor dissolution in the gastrointestinal tract.[2][3]

Q2: What is the impact of poor water solubility on the bioavailability of methoxyflavones?

A2: The oral bioavailability of a drug is highly dependent on its solubility and dissolution rate in the gastrointestinal fluids. For poorly water-soluble compounds like many methoxyflavones, their low dissolution rate is often the rate-limiting step for absorption into the bloodstream.[3][4] This can lead to low and variable bioavailability, limiting their therapeutic efficacy.[3] Even though methoxylation can improve metabolic resistance, the initial challenge of getting the compound to dissolve remains a major hurdle.[5]

Q3: What are the primary formulation strategies to enhance the solubility and bioavailability of methoxyflavones?

A3: Several formulation strategies can be employed to overcome the solubility challenges of methoxyflavones. The most common and effective approaches include:

  • Solid Dispersions: Dispersing the methoxyflavone in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.[3][6]

  • Nanoemulsions: Encapsulating the methoxyflavone within the oil droplets of a thermodynamically stable, transparent, and small-sized (typically 20-200 nm) oil-in-water emulsion.[7][8]

  • Cyclodextrin Complexation: Forming inclusion complexes where the hydrophobic methoxyflavone molecule is encapsulated within the cavity of a cyclodextrin molecule, which has a hydrophilic exterior.[9][10][11]

  • Co-solvency: Using water-miscible organic solvents like polyethylene glycol (PEG) 400 and propylene glycol (PG) to increase the solubility of the methoxyflavone in a liquid dosage form.[12]

Troubleshooting Guides

Solid Dispersions

Issue: The prepared solid dispersion shows poor dissolution or fails to enhance solubility as expected.

Potential Cause Troubleshooting Step
Incomplete amorphization Verify the amorphous state of the methoxyflavone in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). If crystalline peaks are present, optimize the preparation method (e.g., increase cooling rate in melt methods, use a more suitable solvent in solvent evaporation).
Drug recrystallization during storage This is a common stability issue with amorphous solid dispersions.[2][5] Store the solid dispersion at a temperature well below its glass transition temperature (Tg) and in a low-humidity environment.[5] Consider using polymers that have strong interactions (e.g., hydrogen bonding) with the methoxyflavone to inhibit recrystallization.[13]
Poor polymer selection The chosen polymer may not have good miscibility with the methoxyflavone. Screen different hydrophilic polymers (e.g., PVP K30, HPMC, PEGs) to find one with optimal miscibility and interaction with the specific methoxyflavone.[5][13]
Inappropriate drug-to-polymer ratio A high drug loading can lead to phase separation and recrystallization.[5] Prepare solid dispersions with varying drug-to-polymer ratios to find the optimal loading that maintains the amorphous state and enhances dissolution.

Issue: The solid dispersion is difficult to handle (e.g., sticky, poor flowability).

Potential Cause Troubleshooting Step
Low glass transition temperature (Tg) of the formulation Select a polymer with a higher Tg. The Tg of the solid dispersion is influenced by both the drug and the polymer.[5]
Residual solvent Ensure complete removal of the solvent during the drying process in the solvent evaporation method. Use techniques like vacuum drying or lyophilization.
Hygroscopicity of the polymer Store the solid dispersion in a desiccator or under controlled humidity conditions. Consider using less hygroscopic polymers if this is a persistent issue.

G start Poor Dissolution of Solid Dispersion check_amorph Check for Amorphous State (DSC/XRPD) start->check_amorph is_amorphous Is it Amorphous? check_amorph->is_amorphous optimize_prep Optimize Preparation Method (e.g., faster cooling, better solvent) is_amorphous->optimize_prep No check_stability Assess for Recrystallization (Stability Study) is_amorphous->check_stability Yes optimize_prep->check_amorph is_stable Is it Stable? check_stability->is_stable optimize_storage Optimize Storage (Low Temp/Humidity) is_stable->optimize_storage No check_polymer Evaluate Polymer Miscibility is_stable->check_polymer Yes is_miscible Good Miscibility? check_polymer->is_miscible screen_polymers Screen Different Polymers (PVP, HPMC, etc.) is_miscible->screen_polymers No check_ratio Evaluate Drug:Polymer Ratio is_miscible->check_ratio Yes screen_polymers->check_polymer is_ratio_ok Optimal Ratio? check_ratio->is_ratio_ok optimize_ratio Optimize Drug Loading is_ratio_ok->optimize_ratio No success Successful Formulation is_ratio_ok->success Yes optimize_ratio->check_ratio

Nanoemulsions

Issue: The nanoemulsion is physically unstable (creaming, sedimentation, coalescence, or phase separation).

Potential Cause Troubleshooting Step
Inappropriate surfactant/co-surfactant selection or concentration The type and concentration of the surfactant and co-surfactant are critical for stabilizing the nano-sized droplets.[14][15] Screen different surfactants and co-surfactants and optimize their ratio (Sₘᵢₓ). Construct a pseudo-ternary phase diagram to identify the optimal nanoemulsion region.[16]
Ostwald ripening This is a common instability mechanism where larger droplets grow at the expense of smaller ones.[7] Use a combination of a highly water-insoluble oil and a less soluble oil, or select an oil in which the methoxyflavone has very high solubility.
Insufficient energy input during preparation For high-energy methods like ultrasonication or high-pressure homogenization, ensure sufficient energy is applied to reduce the droplet size to the nano-range. Optimize the duration and intensity of sonication or the number of homogenization cycles.[17]
Incorrect component ratio (oil/water/surfactant) The ratio of oil, water, and surfactant mixture is crucial for the formation and stability of the nanoemulsion. Optimize these ratios, often guided by the construction of phase diagrams.[14]
Drug crystallization If the methoxyflavone concentration exceeds its solubility in the oil phase, it can crystallize out, leading to instability and sedimentation.[13][18] Ensure the drug is fully dissolved in the oil phase before emulsification and that the concentration is below the saturation point. Consider using a carrier oil in which the methoxyflavone has higher solubility.[5]

Issue: The nanoemulsion has a large and/or polydisperse droplet size.

Potential Cause Troubleshooting Step
Suboptimal formulation parameters Re-evaluate the type and concentration of oil, surfactant, and co-surfactant. A well-chosen system will more readily form small droplets.[19]
Inadequate homogenization Increase the energy input during preparation (e.g., longer sonication time, higher homogenization pressure, or more passes through the homogenizer).[17]
Incorrect preparation procedure The order of addition of components can sometimes influence the final droplet size. Experiment with adding the oil phase to the aqueous phase versus adding the aqueous phase to the oil phase.

G start Nanoemulsion Instability check_surfactant Evaluate Surfactant/Co-surfactant System start->check_surfactant is_surfactant_ok Optimal System? check_surfactant->is_surfactant_ok optimize_surfactant Screen Surfactants & Optimize Sₘᵢₓ Ratio is_surfactant_ok->optimize_surfactant No check_ostwald Assess for Ostwald Ripening is_surfactant_ok->check_ostwald Yes optimize_surfactant->check_surfactant is_ostwald Present? check_ostwald->is_ostwald optimize_oil Modify Oil Phase Composition is_ostwald->optimize_oil Yes check_energy Evaluate Energy Input (Homogenization) is_ostwald->check_energy No is_energy_ok Sufficient Energy? check_energy->is_energy_ok optimize_energy Increase Homogenization Intensity/Duration is_energy_ok->optimize_energy No check_drug_sol Check for Drug Crystallization is_energy_ok->check_drug_sol Yes optimize_energy->check_energy is_crystal Crystals Present? check_drug_sol->is_crystal optimize_drug_load Reduce Drug Loading or Change Oil is_crystal->optimize_drug_load Yes success Stable Nanoemulsion is_crystal->success No

Cyclodextrin Complexation

Issue: Low complexation efficiency and/or poor solubility enhancement.

Potential Cause Troubleshooting Step
Inappropriate cyclodextrin type The size of the cyclodextrin cavity must be suitable for the size of the methoxyflavone molecule. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for flavonoids.[4][11] HP-β-CD often offers higher aqueous solubility and lower toxicity.[20] Screen different cyclodextrins to find the best fit.
Suboptimal pH of the medium The pH of the solution can affect the ionization state of the methoxyflavone and the cyclodextrin, which in turn influences the complexation efficiency.[9] Determine the optimal pH for complexation for your specific methoxyflavone.
Incorrect drug-to-cyclodextrin molar ratio A 1:1 molar ratio is common for flavonoids, but this should be experimentally verified using methods like a phase-solubility diagram (Job's plot).[9][10] Prepare complexes with different molar ratios to find the optimal stoichiometry.
Inefficient preparation method The method of preparation can significantly impact complexation. For thermolabile compounds, freeze-drying is often preferred.[20] Kneading can be effective for poorly water-soluble drugs.[21] Compare different methods like co-precipitation, kneading, and freeze-drying to see which yields the best results.
Presence of competing molecules If working with an extract, other molecules can compete with the target methoxyflavone for the cyclodextrin cavity, reducing the complexation efficiency for your compound of interest.[10]

Issue: Precipitation of the cyclodextrin complex.

Potential Cause Troubleshooting Step
Low aqueous solubility of the complex While complexation increases solubility, the complex itself may have limited solubility, especially with native β-cyclodextrin. Switch to a more soluble derivative like HP-β-CD or sulfobutyl ether β-cyclodextrin (SBE-β-CD).[20]
Temperature effects The solubility of cyclodextrin complexes can be temperature-dependent. Investigate the effect of temperature on the solubility of your complex.
High concentration The solution may be supersaturated with the complex. Prepare solutions at concentrations below the saturation solubility of the complex.

G start Low Complexation Efficiency check_cd_type Evaluate Cyclodextrin Type (β-CD, HP-β-CD) start->check_cd_type is_cd_ok Optimal CD? check_cd_type->is_cd_ok screen_cds Screen Different Cyclodextrins is_cd_ok->screen_cds No check_ph Assess pH of Medium is_cd_ok->check_ph Yes screen_cds->check_cd_type is_ph_ok Optimal pH? check_ph->is_ph_ok optimize_ph Optimize pH is_ph_ok->optimize_ph No check_ratio Evaluate Drug:CD Molar Ratio is_ph_ok->check_ratio Yes optimize_ph->check_ph is_ratio_ok Optimal Ratio? check_ratio->is_ratio_ok optimize_ratio Determine Stoichiometry (Job's Plot) is_ratio_ok->optimize_ratio No check_method Evaluate Preparation Method is_ratio_ok->check_method Yes optimize_ratio->check_ratio is_method_ok Efficient Method? check_method->is_method_ok test_methods Compare Methods (Kneading, Freeze-drying, etc.) is_method_ok->test_methods No success High Efficiency Complex is_method_ok->success Yes test_methods->check_method

Quantitative Data Summary

The following tables summarize the reported solubility and bioavailability enhancement for various methoxyflavones using different formulation strategies.

Table 1: Solubility Enhancement of Methoxyflavones

MethoxyflavoneFormulation StrategyCarrier/SystemSolubility Enhancement (fold increase)Reference
5,7-DimethoxyflavoneCyclodextrin ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)361.8[9]
HesperidinSolid DispersionMannitol24.05[22]
HesperidinSolid DispersionPVP K3020.16[22]
HesperetinNanoemulsionGlycyrrhizic acid as surfactantMolar solubilization ratio higher than Tween 80 and SDS[23]

Table 2: Bioavailability Enhancement of Methoxyflavones

Methoxyflavone (from K. parviflora extract)Formulation StrategyCarrier/SystemBioavailability Enhancement (fold increase vs. raw extract)Reference
5,7,4'-Trimethoxyflavone (TMF)SMEDDSPolyoxyethylene castor oil, propylene glycol, coconut oil42.00[8]
5,7-Dimethoxyflavone (DMF)SMEDDSPolyoxyethylene castor oil, propylene glycol, coconut oil26.01[8]
3,5,7,3',4'-Pentamethoxyflavone (PMF)SMEDDSPolyoxyethylene castor oil, propylene glycol, coconut oil25.38[8]
5,7,4'-Trimethoxyflavone (TMF)Cyclodextrin Complexation2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD)34.20[8]
5,7-Dimethoxyflavone (DMF)Cyclodextrin Complexation2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD)22.90[8]
3,5,7,3',4'-Pentamethoxyflavone (PMF)Cyclodextrin Complexation2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD)21.63[8]
TangeretinEmulsion with HPMCWhey protein-stabilized emulsion with HPMC20-fold increase in plasma concentration[24]

Experimental Protocols

Preparation of Methoxyflavone Solid Dispersion (Solvent Evaporation Method)

This protocol is a general guideline and may require optimization for specific methoxyflavones and polymers.

Materials:

  • Methoxyflavone (e.g., 5,7-dimethoxyflavone)

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Volatile organic solvent (e.g., ethanol, methanol, acetone - must dissolve both drug and polymer)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the methoxyflavone and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a minimal amount of the selected volatile organic solvent in a round-bottom flask. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a thin film or solid mass is formed on the wall of the flask.

  • Drying: Scrape the solid mass from the flask. Place the collected solid in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.

  • Characterization: Characterize the prepared solid dispersion for its physicochemical properties (DSC, XRPD, FTIR), drug content, and in vitro dissolution rate.

  • Storage: Store the final product in a tightly sealed container in a desiccator at a temperature below its Tg to prevent moisture absorption and recrystallization.

Preparation of Methoxyflavone Nanoemulsion (High-Pressure Homogenization Method)

This protocol is a general guideline for preparing an oil-in-water (O/W) nanoemulsion.

Materials:

  • Methoxyflavone (e.g., Tangeretin)

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Aqueous phase (e.g., deionized water)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

  • High-pressure homogenizer

  • Magnetic stirrer

Procedure:

  • Preparation of Phases:

    • Oil Phase: Accurately weigh the methoxyflavone and dissolve it completely in the oil phase. Gentle heating may be required. Then, add the surfactant to the oil phase and mix thoroughly.

    • Aqueous Phase: Prepare the aqueous phase, which may contain the co-surfactant.

  • Pre-emulsion Formation: Coarsely mix the oil and aqueous phases using a high-speed stirrer for 5-10 minutes to form a pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters to be optimized (e.g., 15,000 psi for 5-10 cycles).

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and stability (e.g., by monitoring for creaming, cracking, or phase separation over time at different temperatures).

Preparation of Methoxyflavone-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol is suitable for forming a solid inclusion complex.[9]

Materials:

  • Methoxyflavone (e.g., 5,7-dimethoxyflavone)

  • Cyclodextrin derivative (e.g., HP-β-CD)

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolution of Cyclodextrin: Dissolve the accurately weighed HP-β-CD in deionized water with continuous stirring to obtain a clear solution.

  • Dissolution of Methoxyflavone: Dissolve the accurately weighed methoxyflavone in a small amount of ethanol (if necessary to aid initial dissolution).

  • Complexation: Slowly add the methoxyflavone solution to the aqueous cyclodextrin solution while stirring continuously. Continue stirring the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed, undissolved methoxyflavone.

  • Freeze-Drying: Freeze the filtered solution at a low temperature (e.g., -80°C) and then lyophilize it in a freeze-dryer for 24-48 hours to obtain a dry powder of the inclusion complex.

  • Characterization: Characterize the resulting powder using DSC, XRPD, and FTIR to confirm the formation of the inclusion complex. Also, determine the complexation efficiency and the enhancement in aqueous solubility.

  • Storage: Store the powdered complex in a desiccator to prevent moisture uptake.

References

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Efficacy of Methoxyflavones

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the differential anti-cancer activities of various methoxyflavones, supported by experimental data.

Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have garnered significant attention in oncology research for their potential as cancer chemopreventive and therapeutic agents. Their increased metabolic stability and enhanced oral bioavailability compared to their hydroxylated counterparts make them promising candidates for drug development.[1] This guide provides a comparative overview of the anti-cancer activities of different methoxyflavones, focusing on their cytotoxic effects against various cancer cell lines and the underlying molecular mechanisms.

Quantitative Comparison of Cytotoxic Activity

The anti-cancer potential of methoxyflavones is often initially assessed by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this cytotoxic activity, with lower values indicating higher potency. The following table summarizes the IC50 values of various methoxyflavones against a range of cancer cell lines, as reported in several studies.

MethoxyflavoneCancer Cell LineIC50 (µM)Treatment DurationReference
5,7,4'-TrimethoxyflavoneSCC-9 (Oral Squamous Carcinoma)572h[1]
Apigenin (5,7,4'-Trihydroxyflavone)SCC-9 (Oral Squamous Carcinoma)4072h[1]
5,3',4'-TrihydroxyflavoneHL-60 (Leukemia)13Not Specified[2]
5,4'-DihydroxyflavoneHL-60 (Leukemia)28Not Specified[2]
5,4'-DimethoxyflavoneHL-60 (Leukemia)36Not Specified[2]
5,3'-DimethoxyflavoneHL-60 (Leukemia)46Not Specified[2]
5-MethoxyflavoneHL-60 (Leukemia)48Not Specified[2]
7,3'-DimethoxyflavoneHL-60 (Leukemia)8.0Not Specified[3]
NatsudaidainHL-60 (Leukemia)5.0Not Specified[3]
5,7,4'-TrimethoxyflavoneHL-60 (Leukemia)23Not Specified[3]
5,7,3'-TrimethoxyflavoneHL-60 (Leukemia)24Not Specified[3]
5,7-DimethoxyflavoneHL-60 (Leukemia)31Not Specified[3]
AcacetinProstate Cancer CellsNot Specified24h[4][5]
TangeretinPC-3 (Prostate Cancer)22.12Not Specified[6]
TangeretinDU145 (Prostate Cancer)46.60Not Specified[6]
NobiletinPC-3, DU145 (Prostate Cancer)~80Not Specified[4][7]
XanthomicrolA375 (Skin Melanoma)Significant viability reduction at 2.5-200 µM24h[8][9]
EupatilinA375 (Skin Melanoma)Significant cytotoxicity from 25 µM24h[8][9]
QuercetinA375 (Skin Melanoma)18424h[9]
4',5'-Dihydroxy-5,7,3'-trimethoxyflavoneHCC1954 (Breast Cancer)8.58Not Specified[7]

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Structure-Activity Relationship (SAR)

The anti-cancer activity of methoxyflavones is intricately linked to their chemical structure, specifically the number and position of methoxy and hydroxyl groups.[2][4][7][10][11][12]

  • Lipophilicity and Bioavailability: Methoxy groups generally increase the lipophilicity of flavonoids, which can enhance their transport across cellular membranes and improve oral bioavailability.[1][4][7][11] However, excessive lipophilicity can decrease water solubility and hinder drug transport.[4][7][11]

  • Role of Hydroxyl Groups: The presence of hydroxyl groups, often in conjunction with methoxy groups, can contribute to the cytotoxic activity through the formation of hydrogen bonds with target proteins and by stabilizing free radicals.[4][7][11] The position of these hydroxyl groups is critical; for instance, 5,4'- and 3',4'-dihydroxyl moieties have been shown to be important for antiproliferative activity in HL-60 leukemia cells.[2][13]

  • Substitution Patterns:

    • A-Ring: An increase in the number of methoxyl groups on the A-ring has been associated with enhanced antiproliferative activity in HL-60 cells.[2][3]

    • B-Ring: Conversely, an increase in B-ring methoxyl groups tends to reduce activity.[2][3] The presence of a 3'-methoxyl group has been highlighted as important for the activity of polymethoxyflavones.[3]

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the anti-cancer activity of methoxyflavones.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the methoxyflavone for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT solution is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells.

2. Apoptosis Assay (NucView® 488 and MitoView™ 633 Assay)

This assay is used to determine if the methoxyflavone induces programmed cell death (apoptosis) and affects mitochondrial membrane potential.[8]

  • Principle:

    • NucView® 488: A cell-permeable fluorogenic substrate for caspases-3/7, key executioner enzymes in apoptosis. When cleaved by these caspases, the substrate releases a high-affinity DNA dye that stains the nucleus with green fluorescence.[8]

    • MitoView™ 633: A fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential, an early event in apoptosis, leads to reduced accumulation of the dye.[8]

  • Procedure:

    • Cells are seeded in 96-well plates and treated with the methoxyflavone.

    • After incubation, the NucView® 488 and MitoView™ 633 probes are added to the cells.

    • The cells are incubated to allow for substrate cleavage and dye accumulation.

    • Fluorescence is then measured using a fluorescence microscope or a plate reader. An increase in green fluorescence indicates caspase-3/7 activation (apoptosis), while a decrease in far-red fluorescence indicates mitochondrial membrane depolarization.[8]

Signaling Pathways and Molecular Mechanisms

Methoxyflavones exert their anti-cancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.

Wnt/β-catenin Signaling Pathway

Some tetramethoxyflavones have been shown to reduce cell migration and invasion by decreasing the expression of key components of the Wnt/β-catenin signaling pathway, such as vimentin and axin2 mRNA, in HCT116 colon cancer cells.[4][7]

Wnt_Pathway Methoxyflavones Methoxyflavones Wnt Wnt Signaling Methoxyflavones->Wnt Inhibits Vimentin Vimentin Wnt->Vimentin Axin2 Axin2 Wnt->Axin2 Migration Cell Migration & Invasion Vimentin->Migration Axin2->Migration

Caption: Inhibition of the Wnt/β-catenin pathway by methoxyflavones.

PTEN/Akt Signaling Pathway

Tangeretin has been found to enhance the cytotoxicity of the chemotherapeutic agent mitoxantrone, partly through the activation of the PTEN/Akt pathway in prostate cancer cells.[6] PTEN is a tumor suppressor that negatively regulates the pro-survival Akt pathway.

PTEN_Akt_Pathway Tangeretin Tangeretin PTEN PTEN Tangeretin->PTEN Activates Akt Akt PTEN->Akt Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Activation of the PTEN/Akt pathway by tangeretin promotes apoptosis.

NF-κB/Akt Signaling Pathway

Acacetin has demonstrated in vitro and in vivo anti-cancer activity in prostate cancer by suppressing the NF-κB/Akt signaling pathway.[5] This pathway is crucial for promoting cell survival and proliferation.

NFkB_Akt_Pathway Acacetin Acacetin NFkB NF-κB Acacetin->NFkB Inhibits Akt Akt Acacetin->Akt Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Akt->Proliferation

Caption: Acacetin inhibits the pro-survival NF-κB/Akt signaling pathway.

Conclusion

Methoxyflavones represent a diverse group of natural compounds with significant potential in cancer therapy. Their anti-cancer activity is highly dependent on their specific chemical structure, which dictates their bioavailability and interaction with molecular targets. While in vitro studies have demonstrated promising cytotoxic effects against a wide range of cancer cell lines, further in vivo research is necessary to fully elucidate their therapeutic potential. The continued exploration of structure-activity relationships and the elucidation of their mechanisms of action will be crucial for the development of novel and effective methoxyflavone-based anti-cancer drugs.

References

Hydroxylated vs. Methoxylated Flavones: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of flavonoids is paramount. This guide provides an objective comparison of hydroxylated and methoxylated flavones, supported by experimental data, to elucidate the impact of these functional groups on their biological efficacy.

The substitution of hydroxyl (-OH) groups with methoxy (-OCH₃) groups on the flavone backbone significantly alters the physicochemical properties of these compounds, leading to profound differences in their biological activities. This comparative analysis delves into their antioxidant, anti-inflammatory, and anticancer properties, as well as their bioavailability, to provide a comprehensive overview for researchers in the field.

Key Differences at a Glance

PropertyHydroxylated FlavonesMethoxylated Flavones
Antioxidant Activity Generally higher due to hydrogen-donating hydroxyl groups.Lower direct antioxidant capacity.
Anti-inflammatory Activity Potent, often through inhibition of pro-inflammatory enzymes and pathways.Also potent, with evidence suggesting enhanced cellular uptake and unique mechanisms.
Anticancer Activity Exhibit significant antiproliferative and pro-apoptotic effects.Often show greater potency and can overcome drug resistance.
Bioavailability Generally lower due to rapid metabolism (conjugation) in the intestine and liver.Dramatically increased metabolic stability and membrane permeability, leading to improved oral bioavailability.[1][2]
Solubility Generally more water-soluble.More lipophilic, enhancing membrane transport.[2]

In-Depth Comparative Analysis

Antioxidant Capacity

Hydroxylated flavones are renowned for their potent antioxidant properties, which are primarily attributed to the presence of phenolic hydroxyl groups that can donate a hydrogen atom to neutralize free radicals.[3] The number and position of these hydroxyl groups are critical determinants of their radical scavenging activity.[3][4] For instance, the presence of a 3',4'-dihydroxy (catechol) structure in the B-ring significantly enhances antioxidant capacity.[4]

In contrast, methoxylated flavones, lacking these free hydroxyl groups, generally exhibit lower direct antioxidant activity in cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[5] However, their enhanced bioavailability means they can still exert significant antioxidant effects in vivo by modulating cellular antioxidant defense systems.[4]

Table 1: Comparative Antioxidant Activity of Select Flavones

FlavoneTypeIC50 (µg/mL) in DPPH AssayReference
6,3',4'-trihydroxyflavoneHydroxylated18.89[5]
Ascorbic Acid (Standard)-26.1[5]
3-hydroxy-6,3'-dimethoxyflavoneMethoxylated> 100[5]
Anti-inflammatory Effects

Both hydroxylated and methoxylated flavones demonstrate significant anti-inflammatory properties, albeit through potentially different mechanisms. Hydroxylated flavones, such as luteolin and quercetin, are known to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and modulate inflammatory signaling pathways like NF-κB.[4] The hydroxylation pattern plays a crucial role, with 4'-OH and 3',4'-dihydroxy configurations being particularly effective for lipoxygenase inhibition.[4]

Interestingly, methylation can enhance the anti-inflammatory properties of flavones.[4] Methoxylated flavones may exhibit a more pronounced inhibition of the NF-κB signaling pathway.[4] For example, 6-methoxyflavone was found to be a more potent inhibitor of nitric oxide (NO) production in kidney mesangial cells than its hydroxylated counterpart, 6-hydroxyflavone.[6] This enhanced activity is likely due to their increased metabolic stability and cellular uptake.

Table 2: Comparative Anti-inflammatory Activity of 6-substituted Flavones

CompoundIC50 for NO Inhibition (µM)Reference
6-hydroxyflavone~2.0[6]
6-methoxyflavone0.192[6]

dot

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NF_kB NF-κB TLR4->NF_kB activates iNOS iNOS NF_kB->iNOS induces expression NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation Hydroxylated_Flavones Hydroxylated Flavones Hydroxylated_Flavones->NF_kB inhibits Methoxylated_Flavones Methoxylated Flavones Methoxylated_Flavones->NF_kB inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

Anticancer Activity

The antiproliferative effects of both flavone types have been extensively studied. Structure-activity relationship studies have revealed the importance of the substitution pattern on the flavone nucleus for anticancer activity.[7][8][9] For instance, in HL-60 leukemia cells, 5,3',4'-trihydroxyflavone demonstrated the most potent activity.[7][9]

However, direct comparisons often show that methoxylated flavones are more potent anticancer agents than their hydroxylated analogs.[1] For example, 5,7,4'-trimethoxyflavone was found to be approximately eight times more potent than its hydroxylated counterpart, apigenin, in inhibiting the proliferation of SCC-9 human oral squamous carcinoma cells.[1] This increased potency is attributed to their enhanced cellular uptake and unique mechanisms of action, which can include cell cycle arrest and induction of apoptosis.[1][2]

Table 3: Comparative Antiproliferative Activity of Flavones in Cancer Cell Lines

Flavone PairCell LineIC50 (µM) - MethoxylatedIC50 (µM) - HydroxylatedReference
5,7,4'-trimethoxyflavone vs. ApigeninSCC-9540[1]
5,7-dimethoxyflavone vs. ChrysinSCC-9--[1]
5,4'-dimethoxyflavone vs. 5,4'-dihydroxyflavoneHL-603628[7][9]
5,3'-dimethoxyflavone vs. 5,3'-dihydroxyflavoneHL-6046-[7][9]

dot

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture flavone_treatment Treatment with Hydroxylated or Methoxylated Flavones cell_culture->flavone_treatment mtt_assay MTT Assay for Cell Viability flavone_treatment->mtt_assay flow_cytometry Flow Cytometry for Cell Cycle Analysis flavone_treatment->flow_cytometry western_blot Western Blot for Apoptotic Proteins flavone_treatment->western_blot data_analysis Data Analysis and Comparison mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for anticancer activity assessment.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (hydroxylated and methoxylated flavones)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add a specific volume of each test compound dilution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (hydroxylated and methoxylated flavones)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Western Blotting for Pro-inflammatory Protein Expression

This technique is used to detect specific proteins in a sample.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with or without flavones and an inflammatory stimulus (e.g., LPS).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion

The choice between hydroxylated and methoxylated flavones in drug development and research depends on the desired therapeutic outcome and the biological system under investigation. While hydroxylated flavones are potent direct antioxidants and anti-inflammatory agents, their poor bioavailability can limit their in vivo efficacy. Methoxylation, on the other hand, significantly enhances bioavailability and can lead to greater potency in cellular systems, particularly in anticancer applications. This is often due to improved cellular uptake and potentially different mechanisms of action. Therefore, methoxylated flavones represent a promising class of compounds for further investigation as potential therapeutic agents. Researchers should carefully consider the structure-activity relationships outlined in this guide when selecting and designing flavonoid-based studies.

References

Reversal of BCRP/ABCG2-Mediated Multidrug Resistance by 3',4'-Dimethoxyflavone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2] These transporters actively efflux a wide range of anticancer drugs from cancer cells, reducing their intracellular concentration and therapeutic efficacy.[2][3] Flavonoids, a class of naturally occurring polyphenolic compounds, have shown promise in reversing this resistance.[4] This guide provides a comparative analysis of 3',4'-dimethoxyflavone derivatives as potent inhibitors of BCRP/ABCG2, supported by experimental data to aid in the development of novel MDR reversal agents.

Comparative Efficacy of this compound Derivatives

Recent studies have focused on synthesizing and evaluating derivatives of this compound to enhance their BCRP/ABCG2 inhibitory activity. The following table summarizes the quantitative data on the reversal effects of key derivatives.

CompoundDerivative of this compoundCell LineSubstrateRI50 (nM)Key Findings
TMF 3',4',7-TrimethoxyflavoneK562/BCRPSN-3818Potent reversal effect.[5]
HTMF 5-Hydroxy-3',4',7-trimethoxyflavoneK562/BCRPSN-387.2Stronger reversal effect than TMF.[5]
FTMF 5-Fluoro-3',4',7-trimethoxyflavoneK562/BCRPSN-3825Exhibited reversal effects.[5]
GOHDMF 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavoneK562/BCRPSN-3891Showed reversal effects.[5]

RI50: The concentration of the compound that causes a twofold reduction in drug sensitivity, indicating the potency of the reversal effect. A lower RI50 value signifies a more potent inhibitor.

Experimental Protocols

The evaluation of these compounds involves a series of in vitro assays to determine their efficacy and mechanism of action in overcoming BCRP-mediated resistance.

Cell Lines and Culture
  • Parental Cell Line: K562 (human leukemia cells) are used as the drug-sensitive parental cell line.[6]

  • BCRP-Overexpressing Cell Line: K562/BCRP cells are established by transducing K562 cells with BCRP, creating a cell line that exhibits resistance to BCRP substrate drugs.[6][7]

  • Culture Conditions: Cells are typically grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6]

Cytotoxicity and Reversal of Resistance Assay

This assay assesses the ability of the flavone derivatives to sensitize BCRP-overexpressing cells to a chemotherapeutic drug.

  • Cell Seeding: K562/BCRP cells are seeded into 96-well plates.

  • Drug Treatment: The cells are treated with a BCRP substrate drug (e.g., SN-38, a potent topoisomerase I inhibitor) at various concentrations, either alone or in combination with different concentrations of the this compound derivatives.[5]

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The concentration of the derivative that reduces the IC50 of the anticancer drug by half (RI50) is calculated to quantify the reversal effect.[5]

Cellular Accumulation Assay

This assay measures the ability of the derivatives to increase the intracellular concentration of a BCRP substrate, indicating inhibition of the efflux pump.

  • Cell Preparation: K562/BCRP cells are harvested and washed.

  • Incubation with Inhibitors: The cells are pre-incubated with the this compound derivatives at various concentrations.

  • Addition of Fluorescent Substrate: A fluorescent BCRP substrate, such as Hoechst 33342, is added to the cell suspension.[5]

  • Incubation: The cells are incubated for a specific time to allow for substrate accumulation.

  • Flow Cytometry Analysis: The intracellular fluorescence is measured using a flow cytometer. An increase in fluorescence in the presence of the derivative indicates inhibition of BCRP-mediated efflux.[5][6]

Western Blot Analysis

This technique is used to determine if the flavone derivatives affect the expression level of the BCRP protein.

  • Cell Lysis: K562/BCRP cells are treated with the flavone derivatives for a specified duration, after which the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for BCRP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the BCRP band intensity suggests that the compound suppresses BCRP expression.[5]

Mechanisms of BCRP/ABCG2 Reversal

The reversal of BCRP/ABCG2-mediated multidrug resistance by this compound derivatives can occur through several mechanisms. The following diagram illustrates the proposed signaling pathway and points of intervention by these compounds.

BCRP_Reversal_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_intracellular BCRP BCRP/ABCG2 Transporter Drug Anticancer Drug (e.g., SN-38) BCRP->Drug Expulsion Drug_in Increased Intracellular Drug Concentration Drug_expelled Expelled Drug Drug->BCRP Efflux Flavone This compound Derivative Flavone->BCRP Inhibition Nucleus Nucleus Flavone->Nucleus Suppression of BCRP Expression Nucleus->BCRP Expression Drug_out Extracellular Anticancer Drug Drug_out->Drug Entry Experimental_Workflow start Synthesize this compound Derivatives cytotoxicity Cytotoxicity & Reversal of Resistance Assay (e.g., MTT with SN-38) start->cytotoxicity accumulation Cellular Accumulation Assay (e.g., Hoechst 33342) start->accumulation western_blot Western Blot Analysis for BCRP Expression start->western_blot data_analysis Data Analysis & RI50 Calculation cytotoxicity->data_analysis accumulation->data_analysis western_blot->data_analysis conclusion Identify Lead Compounds for Further Development data_analysis->conclusion

References

A Comparative Analysis of 3',4'-Dimethoxyflavone and Clinically Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the naturally occurring flavonoid, 3',4'-Dimethoxyflavone, with well-established Poly (ADP-ribose) polymerase (PARP) inhibitors currently utilized in clinical settings. This objective analysis is supported by available experimental data to inform researchers and professionals in the field of drug development.

Executive Summary

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair. Their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several potent PARP inhibitors.[1][2] This guide evaluates the PARP-inhibiting potential of this compound in the context of these established drugs. While direct enzymatic inhibition data for this compound is limited, cellular assays demonstrate its ability to modulate PARP activity. In contrast, known inhibitors like Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib have well-defined and potent inhibitory activities against PARP1 and PARP2 enzymes.

Data Presentation: A Comparative Overview of PARP Inhibitor Efficacy

The following tables summarize the inhibitory concentrations (IC50) of various PARP inhibitors from both cell-free enzymatic assays and cell-based assays. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, providing a standardized measure of potency.

Table 1: Cell-Free Enzymatic Assay Data for PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib51[3]
Talazoparib0.57-[4]
Niraparib3.82.1[5]
Rucaparib1.4 (Kᵢ)-[6]
Veliparib5.2 (Kᵢ)2.9 (Kᵢ)[7]
This compound Not Reported Not Reported -

Kᵢ (inhibition constant) is another measure of inhibitor potency, similar to IC50.

Table 2: Cell-Based Assay Data for PARP Inhibitors

CompoundCell LineAssay TypeEfficacy MeasureReference(s)
OlaparibVarious Breast Cancer LinesCell ViabilityIC50 ≈ 4.7 - 96 µM[8]
TalazoparibVarious Breast Cancer LinesCell ViabilityIC50 ≈ 0.002 - 13 µM[8]
NiraparibVarious Breast Cancer LinesCell ViabilityIC50 ≈ 3.2 - 13 µM[8]
RucaparibVarious Breast Cancer LinesCell ViabilityIC50 ≈ 2.3 - 13 µM[8]
This compound HeLaPAR Polymer ReductionEC50 ≈ 9.94 µM[6]

EC50 (half maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

A summary of the general methodologies employed in the cited experiments is provided below. For specific details, please refer to the cited literature.

Cell-Free PARP Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP proteins (typically PARP1 and PARP2).

  • Reaction Setup: A reaction mixture is prepared containing the purified PARP enzyme, a DNA substrate (often nicked DNA to activate the enzyme), and the co-substrate NAD+.

  • Inhibitor Addition: The test compound (e.g., Olaparib, this compound) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated to allow for the PARP-catalyzed transfer of ADP-ribose units from NAD+ to acceptor proteins (auto-poly(ADP-ribosyl)ation of PARP itself or modification of other proteins like histones).

  • Detection: The extent of poly(ADP-ribosyl)ation (PARylation) is quantified. This can be achieved through various methods, such as:

    • ELISA-based assays: Using antibodies that specifically recognize the PAR polymer.

    • Radiometric assays: Using radioactively labeled NAD+ and measuring the incorporation of radioactivity into the acceptor proteins.

    • Fluorescence-based assays: Employing fluorescently labeled NAD+ or detecting the product of the reaction through a coupled enzymatic reaction that generates a fluorescent signal.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.

Cell-Based PARP Inhibition Assay (PAR Polymer Reduction)

This assay assesses the ability of a compound to inhibit PARP activity within a cellular context.

  • Cell Culture: A suitable cell line (e.g., HeLa cells) is cultured under standard conditions.

  • Induction of DNA Damage: The cells are treated with a DNA-damaging agent (e.g., N-methyl-N'-nitro-N-nitrosoguanidine - MNNG) to induce the activation of PARP enzymes.[6]

  • Inhibitor Treatment: The cells are co-treated with the DNA-damaging agent and various concentrations of the test compound.

  • Cell Lysis and Protein Extraction: After a defined incubation period, the cells are lysed to release the cellular proteins.

  • Quantification of PAR: The levels of the PAR polymer are measured using techniques such as:

    • Western Blotting: Using an anti-PAR antibody to detect the amount of PARylated proteins.

    • Immunofluorescence: Staining the cells with an anti-PAR antibody and quantifying the fluorescence intensity.

  • Data Analysis: The EC50 value is determined by plotting the reduction in PAR levels against the logarithm of the inhibitor concentration.[6]

Visualizing the Mechanism of Action

To better understand the context of PARP inhibition, the following diagrams illustrate the PARP-mediated DNA repair pathway and the principle of synthetic lethality.

PARP_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits NAD NAD+ PARP1->NAD PAR Poly(ADP-ribose) (PAR) PARP1->PAR auto-PARylates NAD->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits DNA_Ligase_III DNA Ligase III XRCC1->DNA_Ligase_III recruits DNA_Polymerase_beta DNA Polymerase β XRCC1->DNA_Polymerase_beta recruits DNA_Repair DNA Repair DNA_Ligase_III->DNA_Repair DNA_Polymerase_beta->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP1 inhibits

Caption: The PARP1-mediated single-strand break repair pathway.

Synthetic_Lethality cluster_normal Normal Cell cluster_brca_mutant BRCA Mutant Cancer Cell cluster_brca_mutant_inhibited BRCA Mutant Cancer Cell + PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP_N PARP Repair SSB_N->PARP_N Viable_N Cell Viable PARP_N->Viable_N DSB_N Double-Strand Break (DSB) HRR_N Homologous Recombination Repair (HRR) DSB_N->HRR_N HRR_N->Viable_N SSB_B SSB PARP_B PARP Repair SSB_B->PARP_B Viable_B Cell Viable PARP_B->Viable_B DSB_B DSB HRR_B Defective HRR (BRCA Mutation) DSB_B->HRR_B SSB_BI SSB PARP_I PARP Inhibited SSB_BI->PARP_I DSB_BI Accumulated DSBs PARP_I->DSB_BI leads to HRR_BI Defective HRR DSB_BI->HRR_BI Death_BI Cell Death (Synthetic Lethality) DSB_BI->Death_BI HRR_BI->Death_BI

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Discussion and Conclusion

The data presented clearly positions clinically approved PARP inhibitors like Olaparib, Talazoparib, Niraparib, and Rucaparib as highly potent molecules, with IC50 values in the low nanomolar range in cell-free enzymatic assays.[3][4][5][6] This high potency translates to significant efficacy in cell-based models, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations.[8]

This compound has been shown to reduce the synthesis and accumulation of PARP and to decrease the levels of the PAR polymer in cells subjected to DNA damage, with an EC50 in the micromolar range.[6][9] This indicates that this compound does possess PARP-inhibitory activity within a cellular context. However, the lack of direct enzymatic IC50 data for this compound against PARP1 and PARP2 makes a direct potency comparison with the established inhibitors challenging. The observed cellular effects could be a result of direct enzymatic inhibition, interference with PARP expression, or other indirect mechanisms.

References

A Comparative Analysis of 3',4'-Dihydroxyflavone and Its Methoxylated Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 3',4'-dihydroxyflavone and its methoxylated derivatives, focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. The information presented is curated from various scientific studies to offer an objective comparison supported by experimental data. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug discovery.

Comparative Biological Activities

The biological efficacy of flavonoids is significantly influenced by their hydroxylation and methoxylation patterns. The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of 3',4'-dihydroxyflavone and its related methoxylated compounds. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 (µM)Source
6,3',4'-TrihydroxyflavoneROS Scavenging3.20[1]
7,3',4'-TrihydroxyflavoneROS Scavenging2.71[1]

Note: Data for direct comparison of 3',4'-dihydroxyflavone and its specific methoxylated derivatives in standard antioxidant assays like DPPH or ABTS was not available in the reviewed literature.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Source
3',4',5,7-Tetrahydroxyflavone (Luteolin)Nitric Oxide InhibitionRAW 264.717.1[2]
6,3',4'-TrihydroxyflavoneNitric Oxide SuppressionRAW 264.722.1[3]
7,3',4'-TrihydroxyflavoneNitric Oxide SuppressionRAW 264.726.7[3]
3',4'-DihydroxyflavoneAntiallergic Activity-30

Table 3: Comparative Cytotoxicity

CompoundAssayCell LineEC50 (µM)Source
4'-MethoxyflavoneNeuroprotection (against MNNG)SH-SY5Y11.41 ± 1.04[4]
3',4'-DimethoxyflavoneNeuroprotection (against MNNG)SH-SY5Y9.94 ± 1.05[4]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneCytotoxicityMDA-MB-23121.27[1]
5,7-dihydroxy-4'-methoxyflavone (Acacetin)Cytotoxicity-~25[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antioxidant Activity: Cellular ROS Scavenging Assay

This protocol is based on the methodology used to assess the reactive oxygen species (ROS) scavenging capacity of the flavonoids.

a. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test flavonoids for a specified period.

b. ROS Detection:

  • After treatment, the cells are washed with PBS and incubated with a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

  • The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

c. Data Analysis:

  • The percentage of ROS scavenging activity is calculated relative to the control (cells treated with a vehicle).

  • The IC50 value, the concentration of the compound that scavenges 50% of the ROS, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol outlines the procedure for measuring the inhibitory effect of flavonoids on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Stimulation:

  • RAW 264.7 cells are cultured as described in the antioxidant assay.

  • Cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • Subsequently, the cells are stimulated with LPS (1 µg/mL) to induce the production of nitric oxide and incubated for 24 hours.

b. Nitrite Quantification (Griess Assay):

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured as an indicator of NO production.

  • An equal volume of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

c. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated and untreated (LPS only) cells.

  • The IC50 value is determined from the dose-response curve.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

a. Cell Seeding and Treatment:

  • Cancer cell lines (e.g., MCF-7, HeLa) are seeded in a 96-well plate and incubated overnight.

  • The cells are then treated with various concentrations of the flavonoids for a specified duration (e.g., 24, 48, or 72 hours).

b. MTT Reduction and Formazan Solubilization:

  • After the treatment period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are then dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

c. Absorbance Measurement and Data Analysis:

  • The absorbance of the solubilized formazan is measured at a wavelength of 570 nm.

  • The cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway Visualizations

The biological activities of 3',4'-dihydroxyflavone and its methoxylated derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

experimental_workflow cluster_assays Biological Assays cluster_compounds Test Compounds cluster_data Data Analysis antioxidant Antioxidant Assays (e.g., DPPH, ABTS, ROS) ic50 IC50/EC50 Determination antioxidant->ic50 anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) anti_inflammatory->ic50 cytotoxicity Cytotoxicity Assays (e.g., MTT) cytotoxicity->ic50 dihydroxy 3',4'-Dihydroxyflavone dihydroxy->antioxidant dihydroxy->anti_inflammatory dihydroxy->cytotoxicity methoxy Methoxylated Derivatives methoxy->antioxidant methoxy->anti_inflammatory methoxy->cytotoxicity conclusion Conclusion on Structure-Activity Relationship ic50->conclusion Comparative Analysis

Caption: General experimental workflow for the comparative study.

mapk_pathway cluster_mapk MAPK Signaling Cascade stimuli Inflammatory Stimuli (e.g., LPS) p38 p38 stimuli->p38 Activates jnk JNK stimuli->jnk Activates erk ERK stimuli->erk Activates flavonoids 3',4'-Dihydroxyflavone & Methoxylated Derivatives flavonoids->p38 Inhibits Phosphorylation flavonoids->jnk Inhibits Phosphorylation flavonoids->erk Modulates Phosphorylation inflammation Inflammatory Response p38->inflammation Pro-inflammatory Gene Expression jnk->inflammation Pro-inflammatory Gene Expression erk->inflammation Pro-inflammatory Gene Expression

Caption: Inhibition of the MAPK signaling pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK stimuli->ikk Activates flavonoids 3',4'-Dihydroxyflavone & Methoxylated Derivatives ikb IκBα flavonoids->ikb Inhibits Degradation ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκBα Complex ikb->nfkb_ikb Degradation nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation nfkb_ikb->nfkb Releases gene Pro-inflammatory Gene Transcription nfkb_n->gene inflammation Inflammatory Response gene->inflammation Leads to

Caption: Modulation of the NF-κB signaling pathway.

jak_stat_pathway cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds flavonoids Flavonoids stat STAT3 flavonoids->stat Inhibits Phosphorylation jak JAK receptor->jak Activates jak->stat Phosphorylates p_stat p-STAT3 (Dimer) stat->p_stat Dimerizes nucleus Nucleus p_stat->nucleus Translocates to gene Gene Transcription nucleus->gene Initiates inflammation inflammation gene->inflammation Pro-inflammatory Mediators

Caption: General inhibition of the JAK-STAT pathway by flavonoids.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3',4'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides comprehensive, procedural guidance for the safe handling and disposal of 3',4'-Dimethoxyflavone, ensuring the safety of personnel and compliance with environmental regulations. As a substance classified with acute oral toxicity, stringent adherence to these protocols is imperative.

Key Hazard and Safety Data

Proper disposal planning begins with a clear understanding of the hazards involved. The following table summarizes the critical safety data for this compound.

Hazard IdentificationSpecification
GHS Pictogram GHS06 Skull and Crossbones
Signal Word Danger
GHS Hazard Statement H301: Toxic if swallowed
UN Number UN 2811[1]
Proper Shipping Name Toxic solid, organic, n.o.s.[1][2][3]
Hazard Class 6.1 (Toxic Substances)[1]
Packing Group III[1]
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant

Detailed Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5]. Evaporation is not an acceptable disposal method[5][6].

Personal Protective Equipment (PPE)

Before handling, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and use proper removal technique to avoid skin contact[7].

  • Eye Protection: Wear tightly fitting safety goggles or chemical safety glasses[8].

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin exposure.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[9].

Waste Segregation and Collection
  • Solid Waste:

    • Place pure this compound waste directly into a dedicated, properly labeled hazardous waste container[4].

    • This container must be made of a compatible material, be in good condition, and have a tightly sealing lid[4].

  • Contaminated Materials:

    • Items heavily contaminated with this compound, such as paper towels, gloves, and spill absorbents, must also be disposed of as hazardous waste[4].

    • Seal these materials in a sturdy plastic container or double-bag them in clear poly bags, sealed with tape[4].

Labeling and Storage
  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6]. This area must be away from drains and incompatible materials. The container must remain closed at all times except when adding waste.

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and final disposal.

  • Follow all institutional, local, regional, and national regulations for hazardous waste disposal[10].

Empty Container Disposal

An empty container that held this compound is still considered hazardous. It must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste[11]. Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines[11].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Start: Waste Generation (this compound) is_pure Pure Chemical or Contaminated Material? start->is_pure pure_waste Collect in Designated Hazardous Waste Container is_pure->pure_waste Pure contaminated_waste Collect in Sealable Bag or Container is_pure->contaminated_waste Contaminated label_waste Label Container: 'Hazardous Waste' + Chemical Name pure_waste->label_waste contaminated_waste->label_waste store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EHS for Pickup by Licensed Disposal Company store_waste->contact_ehs end_node End: Proper Disposal contact_ehs->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3',4'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3',4'-Dimethoxyflavone

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below.

PropertyValue
CAS Number 4143-62-8[1][2][3]
Molecular Formula C₁₇H₁₄O₄[2][3]
Molecular Weight 282.29 g/mol [2]
Appearance White to off-white powder
Purity ≥97%[3]
Solubility Soluble in DMSO (≥20 mg/mL)
Storage Temperature Room temperature (10°C - 25°C)[2]

Hazard Identification and Safety Information

This compound is classified as acutely toxic if swallowed. It is essential to understand and mitigate the risks associated with its handling.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3) GHS06DangerH301: Toxic if swallowed[2]
Precautionary Statements

A series of precautionary steps must be followed to ensure safe handling.[2]

CategoryCodeStatement
Prevention P264Wash face, hands and any exposed skin thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
Response P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
Storage P405Store locked up.[4]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[6]

Operational Plan: Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate PPE are the most effective ways to minimize exposure risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4][6] A chemical fume hood is recommended for procedures that may generate dust.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be used in situations where splashing is a risk.[7][8]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[4] It is advisable to establish a regular replacement schedule to ensure gloves are renewed before they are permeated by the chemical.[9]

    • Lab Coat/Gown: A lab coat or protective gown should be worn to prevent skin contact.[4]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[5]

  • Contaminated clothing should be removed and washed before reuse.[4]

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_post Post-Handling & Disposal cluster_emergency Emergency Response prep Review SDS for This compound assess Assess Risks: - Toxicity (Oral) - Dust Inhalation prep->assess ppe_select Select Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat assess->ppe_select eng_controls Use Engineering Controls (e.g., Fume Hood) ppe_select->eng_controls handling Weighing and Handling of Compound eng_controls->handling decon Decontaminate Work Area & Equipment handling->decon spill Spill Management handling->spill exposure Personnel Exposure (Swallowing, Skin/Eye Contact) handling->exposure disposal Dispose of Waste: - Contaminated PPE - Excess Compound decon->disposal hygiene Personal Hygiene: Wash Hands Thoroughly disposal->hygiene first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, follow these first aid protocols immediately.[4]

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[5]
Inhalation Move victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical attention if you feel unwell.[4]
Skin Contact Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4]

Storage and Disposal Plan

Storage
  • Store in a well-ventilated, dry place, keeping the container tightly closed.[4][6]

  • The recommended storage temperature is between 10°C and 25°C.[2]

  • Store in a locked-up area, inaccessible to unauthorized personnel.[4]

Disposal
  • Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) through an approved waste disposal facility.[4][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter the environment.

Biological Activity and Research Context

This compound is noted for its biological activities, which include acting as a competitive antagonist of the Aryl Hydrocarbon Receptor (AhR).[3] This activity inhibits the AhR-mediated induction of the CYP1A1 enzyme. Its role as an antioxidant, anti-inflammatory, and neuroprotective agent is also under investigation.[10] Understanding these properties is crucial for designing experiments and interpreting results, but does not replace the need for stringent safety measures.

AhR_Pathway DMF This compound DMF->Inhibition AhR Aryl Hydrocarbon Receptor (AhR) (Cytosolic Complex) Nucleus Nucleus AhR->Nucleus Translocates Ligand AhR Ligand (e.g., TCDD) Ligand->AhR Activates Transcription Gene Transcription (e.g., CYP1A1) Nucleus->Transcription Induces Inhibition->AhR Antagonizes/ Inhibits

Caption: Antagonistic effect of this compound on the AhR pathway.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
3',4'-Dimethoxyflavone

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。